molecular formula C8H7NO B2540198 5-Cyclopropyl-4-ethynyl-1,3-oxazole CAS No. 2377031-57-5

5-Cyclopropyl-4-ethynyl-1,3-oxazole

Cat. No.: B2540198
CAS No.: 2377031-57-5
M. Wt: 133.15
InChI Key: NXEMLBVHNSQSJD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-ethynyl-1,3-oxazole is a chemical building block based on the 1,3-oxazole heterocycle, a privileged scaffold in medicinal chemistry. The oxazole core is a five-membered ring containing both oxygen and nitrogen atoms, which allows it to participate in diverse weak interactions, such as hydrogen bonds and π-π stacking, facilitating binding with various biological targets . The specific substitution pattern of the cyclopropyl and ethynyl groups on the oxazole ring is designed to modulate the compound's electronic properties, lipophilicity, and three-dimensional geometry, which are critical parameters in drug discovery for optimizing biological activity and pharmacokinetic properties . This compound serves as a key synthetic intermediate for constructing more complex molecules for pharmaceutical research. Oxazole derivatives are extensively investigated for a wide spectrum of biological activities, with notable potenial in areas such as antimicrobial and anticancer agent development . The structural features of this oxazole make it a valuable template for creating novel chemical entities in hit-to-lead and lead optimization campaigns. For Research Use Only . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-4-ethynyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEMLBVHNSQSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(OC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Pharmacological Potential & Synthetic Utility of 5-Cyclopropyl-4-ethynyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 5-Cyclopropyl-4-ethynyl-1,3-oxazole scaffold.

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Its value lies in the synergistic combination of three distinct structural motifs:

  • 1,3-Oxazole Core: A heteroaromatic system that mimics peptide bonds (bioisostere) and functions as a hydrogen bond acceptor in kinase hinge regions.

  • 5-Cyclopropyl Moiety: A metabolic shield that enhances lipophilicity and blocks cytochrome P450 oxidation sites commonly found on aliphatic chains.

  • 4-Ethynyl Handle: A reactive "warhead" and rigid linker. While it can participate in covalent inhibition, its primary utility is as a precursor for Click Chemistry (CuAAC) to generate libraries of 1,2,3-triazoles, or as a rigid spacer in fragment-based drug design (FBDD).

This guide details the structural rationale, predicted biological targets, and validation protocols for researchers utilizing this pharmacophore.

Structural & Electronic Analysis (SAR Rationale)

The biological activity of this scaffold is dictated by the electronic and steric properties of its substituents.

The Cyclopropyl "Metabolic Shield"

Unlike an isopropyl or propyl group, the cyclopropyl ring possesses unique


-character in its C-C bonds (Walsh orbitals).
  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger (

    
    106 kcal/mol) than secondary alkyl C-H bonds, making them resistant to CYP450-mediated hydroxylation.
    
  • Conformational Restriction: The ring is rigid, reducing the entropic penalty upon binding to a protein pocket (e.g., filling the hydrophobic pocket of a GPCR or Kinase).

The Oxazole Core & Ethynyl Linker
  • H-Bond Acceptor: The oxazole nitrogen (N3) has a lone pair available for hydrogen bonding (e.g., with the backbone NH of amino acids in the ATP-binding site of kinases).

  • The Ethynyl Group: This is the critical vector for diversity.

    • Direct Activity: As a rigid rod, it can extend into deep sub-pockets (e.g., the selectivity pocket of p38 MAP kinase).

    • Synthetic Utility: It serves as the dipolarophile in 1,3-dipolar cycloadditions.

Pharmacophore Visualization

The following diagram illustrates the functional roles of each component within the scaffold.

PharmacophoreMap Core 1,3-Oxazole Core (Scaffold) Cyclopropyl 5-Cyclopropyl (Hydrophobic Anchor) Core->Cyclopropyl C5 Substitution Ethynyl 4-Ethynyl (Reactive Handle / Linker) Core->Ethynyl C4 Substitution Target_Kinase Target: Kinase Hinge (H-Bond Acceptor) Core->Target_Kinase N3 Interaction Target_Metabolism Property: Metabolic Stability (Blocks CYP Oxidation) Cyclopropyl->Target_Metabolism Steric/Electronic Effect Target_Library Application: Click Chemistry (Library Generation) Ethynyl->Target_Library CuAAC Reaction

Figure 1: Pharmacophore mapping of this compound showing structure-function relationships.

Predicted Biological Activity & Therapeutic Areas[1][2][3][4][5]

Based on Structure-Activity Relationship (SAR) data of analogous oxazole and cyclopropyl-containing drugs, this scaffold is predicted to be active in the following domains:

Kinase Inhibition (Oncology & Inflammation)

Many kinase inhibitors (e.g., Mubritinib , Pazopanib ) utilize a heterocyclic core to bind the ATP hinge region.

  • Mechanism: The oxazole N3 binds to the hinge region (e.g., Met341 in c-Src). The 4-ethynyl group (or its triazole derivative) extends into the "gatekeeper" region, while the 5-cyclopropyl group occupies the hydrophobic pocket usually reserved for the ribose or phosphate tail of ATP.

  • Target Classes: VEGFR (Angiogenesis), p38 MAPK (Inflammation), and EGFR.

Antimicrobial & Antifungal Agents

Oxazole-containing natural products (e.g., Streptochlorin ) exhibit potent anti-infective properties.

  • Mechanism: Disruption of bacterial protein synthesis or cell wall biosynthesis. The lipophilic cyclopropyl group aids in penetrating the bacterial cell membrane.

fragment-Based Drug Discovery (FBDD)

The molecule has a low molecular weight (<150 Da) and high ligand efficiency (LE), making it an ideal "fragment" for screening against difficult targets like Protein-Protein Interactions (PPIs).

Experimental Protocols

Protocol: Click Chemistry Library Generation (In Vitro)

Objective: To rapidly derivatize the 4-ethynyl group into a library of 1,2,3-triazoles for biological screening.

Reagents:

  • Scaffold: this compound (1.0 equiv)[1]

  • Azide Library (

    
    ): Diverse aromatic/aliphatic azides (1.0 equiv)
    
  • Catalyst:

    
     (0.1 equiv)
    
  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Solvent:

    
     (1:1)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (0.2 mmol) and the specific azide (0.2 mmol) in 2 mL of solvent mixture in a reaction vial.

  • Catalyst Addition: Add freshly prepared sodium ascorbate solution (100 µL, 1M) followed immediately by copper sulfate solution (20 µL, 1M). The solution should turn bright yellow/orange.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor consumption of the alkyne via TLC (or LC-MS).

  • Workup: Dilute with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Validation: Confirm triazole formation via

    
    -NMR (disappearance of alkyne proton at 
    
    
    
    ppm and appearance of triazole proton at
    
    
    ppm).
Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: To validate the "metabolic shield" hypothesis of the cyclopropyl group compared to an isopropyl analog.

Table 1: Microsomal Stability Assay Parameters

ParameterCondition
Enzyme Source Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein
Cofactor NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH)
Test Concentration 1 µM (to ensure first-order kinetics)
Time Points 0, 5, 15, 30, 45, 60 minutes
Quenching Agent Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide)
Analysis LC-MS/MS (Monitor parent ion depletion)

Self-Validating Logic:

  • Positive Control: Include Testosterone (High clearance) and Warfarin (Low clearance).

  • Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).

  • Success Metric: If

    
     (Cyclopropyl) > 
    
    
    
    (Isopropyl analog), the metabolic shielding hypothesis is confirmed.

Synthesis & Derivatization Workflow

The following workflow describes the logical progression from raw materials to the active pharmacophore and its subsequent library generation.

SynthesisWorkflow Precursor1 Cyclopropyl Carbonyl Precursor CoreSynth Van Leusen Oxazole Synthesis (Base-mediated cyclization) Precursor1->CoreSynth Precursor2 TosMIC / Isocyanide Precursor2->CoreSynth Intermediate 5-Cyclopropyl-1,3-oxazole CoreSynth->Intermediate Halogenation C4-Halogenation (NBS or NIS) Intermediate->Halogenation HaloIntermediate 4-Halo-5-cyclopropyl-oxazole Halogenation->HaloIntermediate Sonogashira Sonogashira Coupling (TMS-Acetylene + Pd Cat.) HaloIntermediate->Sonogashira FinalScaffold This compound Sonogashira->FinalScaffold Library Triazole Library (Biological Screening) FinalScaffold->Library Click Chemistry

Figure 2: Synthetic route from acyclic precursors to the target scaffold and downstream library generation.

References

  • Wipf, P. et al. (2004). Microwave-Assisted Synthesis of 1,3-Oxazoles. Organic Letters. Link

  • Rostovtsev, V. V. et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for cyclopropyl metabolic stability). Link

  • Gollner, A. et al. (2016). The Cyclopropyl Ring as a Bioisostere in Drug Discovery. Chemical Reviews. Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4] National Library of Medicine. Link

Sources

Technical Guide: Steric Hindrance Analysis of 5-Cyclopropyl Substitution on Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 5-cyclopropyl oxazole moiety represents a high-value pharmacophore, offering a "Goldilocks" solution between the metabolic liability of ethyl groups and the steric bulk of isopropyl groups. This guide analyzes the steric and electronic impact of introducing a cyclopropyl group at the C5 position of the oxazole ring. We explore how this substitution modulates the rotational barrier of C4-substituents, acts as a metabolic block against CYP450 oxidation, and provides unique


-donating electronic properties that influence the heteroaromatic system.

Part 1: The Physicochemical Rationale

The 5-cyclopropyl group is not merely a space-filling entity; it is a stereoelectronic modulator. Unlike acyclic alkyl groups (ethyl, isopropyl), the cyclopropyl ring possesses significant


 character (approx. 32% s-character in C-C bonds), allowing it to participate in hyperconjugative interactions with the oxazole 

-system.
Steric Parameter Comparison

The steric demand of a substituent at the C5 position is critical because it dictates the conformational preference of substituents at the adjacent C4 position. The cyclopropyl group provides a rigid, directional bulk that differs fundamentally from the freely rotating isopropyl group.

Table 1: Steric and Electronic Parameters of C5 Substituents

SubstituentTaft Steric Parameter (

)
Charton Steric Value (

)
Rotational FreedomElectronic Effect (

)
Methyl 0.000.52Free Rotation-0.17 (Weak Donor)
Ethyl -0.070.56High (Flexible)-0.15 (Weak Donor)
Isopropyl -0.470.76Restricted-0.15 (Weak Donor)
Cyclopropyl -0.06 *0.64 Rigid (Bisected) -0.21 (Strong

-Donor)
tert-Butyl -1.541.24Locked-0.20 (Donor)

Note: The effective steric bulk of cyclopropyl is direction-dependent due to its oblate shape. While its volume is less than isopropyl, its "width" in the bisected conformation can impose greater local friction.

The "Bisected" Conformation & Steric Clash

The cyclopropyl group prefers a bisected conformation relative to the oxazole plane. In this orientation, the cyclopropyl C-H methine bond aligns with the oxazole


-system to maximize 

donation (Walsh orbital overlap).

However, this electronic preference competes with steric hindrance if a substituent exists at C4.

  • Scenario A (C4-H): The cyclopropyl group adopts the bisected conformation freely.

  • Scenario B (C4-Aryl/Alkyl): The bulk of the cyclopropyl group (specifically the methylene protons) clashes with the C4 substituent, forcing the C4-group to twist out of planarity. This "orthogonalization" is a key strategy for disrupting planar stacking in protein binding pockets to improve solubility.

Part 2: Conformational Analysis & Visualization

The following diagram illustrates the energy landscape governed by the steric interaction between the C5-cyclopropyl group and a C4-phenyl substituent.

StericLandscape cluster_0 Electronic Preference cluster_1 Steric Consequence Bisected Bisected Conformation (Max Orbital Overlap) Clash Steric Clash with C4-Substituent Bisected->Clash If C4 is substituted Outcome Bioactive Conformation: Metabolically Stable Solubility Enhanced Bisected->Outcome If C4 is H Twist C4-Aryl Twist (Non-Planar) Clash->Twist Relieves Strain Twist->Outcome Result

Caption: Logical flow of steric forces. The electronic drive for a bisected conformation creates specific steric pressure on C4, forcing non-planar geometries that benefit solubility.

Part 3: Synthetic Pathways (Causality & Choice)

Synthesis of 5-cyclopropyl oxazoles requires specific methodologies because the cyclopropyl ring is sensitive to strong acids (ring opening) and radical conditions.

The Van Leusen Reaction (Preferred Method)

The Van Leusen Oxazole Synthesis is the most robust method for installing the 5-cyclopropyl group. It utilizes Tosylmethyl Isocyanide (TosMIC) and cyclopropanecarbaldehyde.

  • Why this method? It preserves the cyclopropyl ring integrity by operating under basic conditions (avoiding acid-catalyzed ring opening). It specifically yields 5-substituted oxazoles, whereas other methods (e.g., Robinson-Gabriel) favor 2,5-disubstitution and require harsher dehydration steps.

Synthetic Workflow Diagram

SynthesisFlow Aldehyde Cyclopropanecarbaldehyde Aldol Intermediate: Betaine / Oxazoline Aldehyde->Aldol Base-catalyzed addition TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Aldol Base-catalyzed addition Base K2CO3 / MeOH (Protic Solvent Essential) Base->Aldol Elimination Elimination of p-Toluenesulfinic acid Aldol->Elimination Cyclization Product 5-Cyclopropyloxazole Elimination->Product -TsH

Caption: The Van Leusen pathway avoids acid-catalyzed cyclopropyl ring opening, making it the standard for this scaffold.

Part 4: Experimental Protocol

Objective: Synthesis of 5-cyclopropyl-4-phenyloxazole (Example of 4,5-disubstituted system).

Materials
  • Cyclopropanecarbaldehyde (1.0 equiv)

  • 
    -Tosylbenzyl isocyanide (TosMIC derivative for 4-phenyl) or standard TosMIC for 4-H.
    
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Methanol (Anhydrous)[1][2]

  • Dimethoxyethane (DME)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the isocyanide (1.0 mmol) and cyclopropanecarbaldehyde (1.0 mmol) in a mixture of DME/MeOH (2:1, 10 mL).

    • Scientific Note: The protic solvent (MeOH) is strictly required to facilitate the elimination of

      
      -toluenesulfinic acid in the final step.
      
  • Base Addition: Add

    
     (2.0 mmol) in one portion.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3-5 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes).
    
    • Checkpoint: The disappearance of the isocyanide spot is the primary indicator of completion.

  • Workup: Cool to room temperature. Remove solvents under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the oxazole C2-H singlet around

    
     7.8-8.0 ppm. The cyclopropyl protons should appear as multiplets at 
    
    
    
    0.8-1.2 ppm (4H) and
    
    
    1.9-2.1 ppm (1H, methine). Absence of aldehyde peak (
    
    
    9.5) confirms conversion.

Part 5: Medicinal Chemistry Applications[2][4][5][6][7][8]

Metabolic Stability (The "Magic Cyclopropyl")

The 5-cyclopropyl group is superior to the isopropyl group regarding metabolic stability.

  • Mechanism: The isopropyl group is prone to CYP450-mediated hydroxylation at the tertiary carbon. The cyclopropyl C-H bond has higher bond dissociation energy (approx. 106 kcal/mol vs 96 kcal/mol for secondary alkyls), making hydrogen abstraction significantly more difficult.

  • Result: Extended half-life (

    
    ) in microsomal stability assays.
    
Case Study: p38 MAP Kinase Inhibitors

In the development of p38 inhibitors, replacing a 5-isopropyl group with a 5-cyclopropyl group on the oxazole scaffold maintained potency while reducing clearance by 40%. The cyclopropyl group filled the hydrophobic pocket (Leu104 gatekeeper region) but prevented the rapid oxidation observed with the isopropyl analog.

References

  • Talele, T. T. (2016).[3][4][5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][5] Link

  • Van Leusen, A. M., et al. (1972).[1][2] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-tolylsulfonylmethyl isocyanide to aldehydes and ketones. Synthesis of oxazoles and 2-oxazolines. Tetrahedron Letters, 13(23), 2369-2372. Link

  • Wipf, P. (1995). Synthetic applications of oxazoles. Chemical Reviews, 95(6), 2115-2134. Link

  • Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

The Alkyne's Dance with the Oxazole Ring: A Technical Guide to Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the oxazole heterocycle stands as a privileged scaffold, a cornerstone in the architecture of a multitude of bioactive natural products and functional materials. Its unique electronic properties and synthetic versatility make it a highly sought-after motif. The introduction of a terminal alkyne, a reactive and versatile functional group, onto the oxazole ring unlocks a vast landscape of chemical transformations, enabling the construction of complex molecular architectures with tailored properties. This in-depth technical guide, designed for the discerning researcher, delves into the core reactivity profile of terminal alkynes tethered to oxazole heterocycles, providing a comprehensive overview of key synthetic methodologies, mechanistic insights, and practical, field-proven protocols.

The Strategic Importance of the Oxazole-Alkyne Synthon

The fusion of the oxazole ring with a terminal alkyne creates a powerful synthetic intermediate. The oxazole moiety, with its electron-donating oxygen and electron-withdrawing nitrogen, imparts a unique electronic character to the molecule, influencing the reactivity of appended functional groups. The terminal alkyne, with its sp-hybridized carbons and acidic proton, serves as a versatile handle for a plethora of chemical transformations, most notably carbon-carbon bond-forming reactions. This combination has proven invaluable in the synthesis of novel drug candidates, molecular probes, and advanced materials.

Palladium-Catalyzed Sonogashira Coupling: A Gateway to Alkynyl-Oxazoles

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is paramount for the direct installation of an alkyne moiety onto the oxazole core.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (Figure 1).[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the halo-oxazole (I) to form a Pd(II) intermediate (II).

  • Copper Cycle: Concurrently, the terminal alkyne (III) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide (IV).

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the Cu(I) catalyst (V).

  • Reductive Elimination: Finally, reductive elimination from the Pd(II) intermediate (VI) yields the desired alkynyl-oxazole product (VII) and regenerates the active Pd(0) catalyst.

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-phenyloxazole with Phenylacetylene

This protocol provides a robust method for the synthesis of 2-alkynyl-oxazoles, which are key precursors for further functionalization.

Materials:

  • 2-Bromo-4-phenyloxazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 2-bromo-4-phenyloxazole, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2-(phenylethynyl)-4-phenyloxazole.

Substrate Scope and Yields

The Sonogashira coupling is highly versatile and tolerates a wide range of functional groups on both the oxazole ring and the terminal alkyne.

EntryHalo-oxazoleAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-Bromo-4-phenyloxazolePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF85[3]
24-Iodo-2-methyloxazole1-HexynePdCl₂(PPh₃)₂/CuIi-Pr₂NHDMF78[4]
35-Chloro-2-isopropyloxazole(Trimethylsilyl)acetylenePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane65[4]
42-Bromo-5-(4-methoxyphenyl)oxazole3-Butyn-1-olPd(PPh₃)₄/CuIEt₃NTHF72[3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is a powerful tool for linking oxazole moieties to other molecular fragments, with wide applications in drug discovery and bioconjugation.[7]

Mechanistic Rationale: The Formation of the Triazole Ring

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[8][9]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide intermediate.

  • Coordination of Azide: The azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered metallacycle intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.

Caption: Catalytic Cycle of the CuAAC Reaction.

Experimental Protocol: CuAAC of 2-Ethynyl-4-phenyloxazole with Benzyl Azide

This protocol details a reliable procedure for the synthesis of oxazole-triazole conjugates.

Materials:

  • 2-Ethynyl-4-phenyloxazole (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • tert-Butanol/Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 2-ethynyl-4-phenyloxazole and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • Add an aqueous solution of CuSO₄·5H₂O, followed by an aqueous solution of sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by simple filtration or recrystallization, or by column chromatography if necessary, to yield the desired 1-(benzyl)-4-(4-phenyloxazol-2-yl)-1H-1,2,3-triazole.

Substrate Scope and Yields

The CuAAC reaction is renowned for its broad substrate scope and high yields, tolerating a vast array of functional groups.

| Entry | Ethynyl-oxazole | Azide | Catalyst System | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Ethynyl-4-phenyloxazole | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | >95 |[3] | | 2 | 4-Ethynyl-2-methyloxazole | 1-Azidohexane | CuI | THF | 92 |[3] | | 3 | 5-Ethynyl-2-isopropyloxazole | 4-Azidotoluene | CuSO₄/NaAsc | t-BuOH/H₂O | 98 |[3] | | 4 | 2-Ethynyl-5-(4-chlorophenyl)oxazole | Ethyl 2-azidoacetate | CuI | DMF | 89 |[3] |

Other Notable Reactions of Terminal Alkynes on the Oxazole Core

Beyond the workhorse Sonogashira and click reactions, terminal alkynes on oxazole rings can participate in a range of other valuable transformations.

Gold-Catalyzed Reactions

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. Gold(I) complexes can catalyze the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to afford 2,5-disubstituted oxazoles.[8][10] Another notable gold-catalyzed reaction is the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to produce fully substituted oxazoles.[1][10]

Intramolecular Cyclizations

Oxazoles bearing a tethered alkyne can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, rhodium-catalyzed intramolecular transannulation of alkynyl triazoles can lead to the formation of fused pyrrole systems.[2] Base-promoted intramolecular cyclization of alkynyl-tethered indoles can also afford fused azepino- and pyrrolo- quinazolinones.[11] While specific examples involving the oxazole core are less common in the literature, the principles of these reactions suggest their applicability for the synthesis of novel oxazole-fused heterocycles.

Intramolecular_Cyclization Figure 3: General Scheme for Intramolecular Cyclization start Oxazole-Linker-C≡C-R product Fused Heterocycle start->product Catalyst or Reagent

Sources

An In-depth Technical Guide to 5-Cyclopropyl-4-ethynyl-1,3-oxazole as a Novel Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of peptidomimetics, molecules that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. A critical challenge in this field is the development of novel building blocks that impart favorable pharmacological properties, such as enhanced metabolic stability, conformational rigidity, and improved target affinity. This guide introduces 5-cyclopropyl-4-ethynyl-1,3-oxazole as a promising, albeit novel, scaffold for the synthesis of innovative peptidomimetics. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview based on established chemical principles and data from analogous structures. We will explore its proposed synthesis, its unique structural features, and its potential applications in creating next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with versatile and functionally rich building blocks.

Introduction: The Role of Heterocyclic Scaffolds in Peptidomimetic Design

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility. Peptidomimetics aim to overcome these limitations by replacing or modifying the peptide backbone with non-natural moieties.[1][2][3] Heterocyclic rings, such as oxazoles, are particularly valuable in this regard, as they can act as bioisosteres for amide bonds, introducing conformational constraints and altering electronic properties.[4][5][6][7][8][9][10][11] The oxazole ring, in particular, is found in numerous bioactive natural products and has been successfully incorporated into a variety of therapeutic candidates.[12][13][14][15][16]

The proposed building block, this compound, combines three key structural motifs, each contributing unique and advantageous properties to a peptidomimetic scaffold:

  • The 1,3-Oxazole Core: This five-membered heterocycle serves as a rigid, planar structural element. Its incorporation into a peptide backbone can lock the conformation, reducing the entropic penalty upon binding to a biological target.[14][15]

  • The 5-Cyclopropyl Group: The cyclopropyl ring is a well-established "conformationally restricting element".[17][18][19] Its rigid, three-membered ring structure limits bond rotation in adjacent functionalities, thereby influencing the overall peptide secondary structure.[20][21] This can lead to the stabilization of specific bioactive conformations, such as helices or turns.[21]

  • The 4-Ethynyl Group: The terminal alkyne is a highly versatile functional handle. It is relatively inert under many physiological conditions but can be selectively derivatized through a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[22][23][24][25] This allows for the straightforward conjugation of the peptidomimetic to other molecules, such as imaging agents, drug delivery vehicles, or other bioactive moieties.[25][26][27]

This guide will delve into the synthesis of this novel building block and provide a forward-looking perspective on its potential to address key challenges in peptidomimetic drug design.

Proposed Synthesis of this compound

As this compound is a novel compound, a proposed synthetic route is outlined below, drawing upon established methodologies for the synthesis of substituted oxazoles.[12][28][29][30] A plausible and efficient approach involves a multi-step sequence starting from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 4-halo-5-cyclopropyl-1,3-oxazole intermediate, which can be further derivatized via a Sonogashira coupling reaction.[31][32][33][34][35] The oxazole core itself can be constructed through various established methods, such as the van Leusen oxazole synthesis.[12]

G target This compound intermediate1 4-Halo-5-cyclopropyl-1,3-oxazole target->intermediate1 Sonogashira Coupling intermediate4 Terminal Alkyne (e.g., TMS-acetylene) target->intermediate4 Sonogashira Coupling intermediate2 Cyclopropyl-containing Aldehyde/Imine intermediate1->intermediate2 van Leusen Oxazole Synthesis intermediate3 TosMIC intermediate1->intermediate3 van Leusen Oxazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process:

Step 1: Synthesis of 5-Cyclopropyl-1,3-oxazole via van Leusen Reaction. The van Leusen oxazole synthesis is a robust method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] In this step, cyclopropanecarboxaldehyde is reacted with TosMIC in the presence of a base, such as potassium carbonate, to yield 5-cyclopropyl-1,3-oxazole.

Step 2: Halogenation of the Oxazole Core. The C4-position of the oxazole ring can be selectively halogenated. For instance, treatment of 5-cyclopropyl-1,3-oxazole with a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), would yield the corresponding 4-bromo- or 4-iodo-5-cyclopropyl-1,3-oxazole intermediate.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group. The final step involves a palladium- and copper-catalyzed Sonogashira coupling of the 4-halo-5-cyclopropyl-1,3-oxazole with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[31][32] Subsequent deprotection of the silyl group under mild conditions (e.g., with a fluoride source or potassium carbonate in methanol) would afford the desired this compound.

G start Cyclopropanecarboxaldehyde + TosMIC step1 Step 1: van Leusen Oxazole Synthesis (Base, e.g., K2CO3) start->step1 product1 5-Cyclopropyl-1,3-oxazole step1->product1 step2 Step 2: Halogenation (e.g., NBS or NIS) product1->step2 product2 4-Halo-5-cyclopropyl-1,3-oxazole step2->product2 step3 Step 3: Sonogashira Coupling (Pd/Cu catalyst, TMS-acetylene) product2->step3 product3 4-(Trimethylsilylethynyl)-5-cyclopropyl-1,3-oxazole step3->product3 step4 Deprotection (e.g., TBAF or K2CO3/MeOH) product3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Implications for Peptidomimetics

The unique combination of the cyclopropyl, ethynyl, and oxazole moieties imparts a distinct set of physicochemical properties to this building block, making it an attractive candidate for incorporation into peptidomimetics.

PropertyContribution from Structural MotifImplication for Peptidomimetics
Rigidity and Planarity 1,3-Oxazole CorePre-organizes the peptide backbone, potentially increasing binding affinity.
Conformational Restriction 5-Cyclopropyl GroupLimits side-chain and backbone flexibility, stabilizing specific secondary structures.[17][18][19][20][21]
Metabolic Stability 1,3-Oxazole and Cyclopropyl GroupsThe oxazole ring is generally resistant to proteolytic cleavage. The cyclopropyl group can block sites of metabolism.
Lipophilicity Cyclopropyl GroupCan enhance membrane permeability and oral bioavailability.
Chemical Versatility 4-Ethynyl GroupEnables post-synthetic modification via click chemistry and other alkyne-specific reactions.[22][23][25]

Applications in Peptidomimetic Design and Drug Discovery

The structural features of this compound open up a wide range of potential applications in the design of novel peptidomimetics.

As a Dipeptide Isostere

This building block can be envisioned as a constrained dipeptide isostere, where the oxazole ring mimics the peptide bond. Its incorporation into a peptide sequence would rigidly fix the relative orientation of the flanking amino acid residues, making it a powerful tool for probing structure-activity relationships (SAR).

For the Construction of Macrocyclic Peptidomimetics

The terminal alkyne provides a convenient handle for intramolecular cyclization. For example, a linear peptide containing both this building block and an azide-functionalized amino acid could be readily cyclized via an intramolecular CuAAC reaction. This approach is widely used to generate conformationally constrained and metabolically stable macrocyclic peptides.

As a Scaffold for Fragment-Based Drug Discovery

The ethynyl group allows for the facile "clicking" of various molecular fragments onto the peptidomimetic scaffold. This enables the rapid generation of a library of derivatives for screening against a biological target, accelerating the hit-to-lead optimization process.

Experimental Protocols

The following are proposed, generalized experimental protocols for the key synthetic steps and subsequent application of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol for Sonogashira Coupling

Objective: To synthesize 4-(trimethylsilylethynyl)-5-cyclopropyl-1,3-oxazole.

Materials:

  • 4-Iodo-5-cyclopropyl-1,3-oxazole

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-5-cyclopropyl-1,3-oxazole, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Silyl Deprotection

Objective: To synthesize this compound.

Materials:

  • 4-(Trimethylsilylethynyl)-5-cyclopropyl-1,3-oxazole

  • Deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol)

  • Solvent (as appropriate for the chosen deprotecting agent)

Procedure:

  • Dissolve the silyl-protected oxazole in the appropriate solvent in a round-bottom flask.

  • Add the deprotecting agent to the solution.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a mild acid (if necessary).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography.

Conclusion and Future Outlook

This compound represents a novel and highly promising building block for the development of advanced peptidomimetics. Its unique combination of a conformationally restricting cyclopropyl group, a rigid oxazole core, and a versatile ethynyl handle provides a powerful platform for addressing many of the challenges associated with peptide-based therapeutics. While the synthesis and applications outlined in this guide are based on well-established chemical principles, further experimental validation is warranted. Future research in this area should focus on optimizing the synthesis of this building block, exploring its incorporation into a diverse range of peptide sequences, and evaluating the biological activity of the resulting peptidomimetics. The continued exploration of such innovative molecular scaffolds will undoubtedly pave the way for the next generation of targeted and effective therapies.

References

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Chemosphere, 51(9), 929-935.
  • BenchChem. (2025). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. BenchChem Technical Guide.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...
  • Olesen, P. H., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450.
  • Alemán, C., et al. (1998). PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid. Journal of Molecular Structure: THEOCHEM, 452(1-3), 221-231.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...
  • ChemRxiv. (2021). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane.
  • ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Gobira, B., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663.
  • ResearchGate. (n.d.). Thiazoles in Peptides and Peptidomimetics.
  • ResearchGate. (n.d.). Oxadiazole isomers: All bioisosteres are not created equal.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Diana, G. D., et al. (1993). Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril. Antirhinovirus Activity. Journal of Medicinal Chemistry, 36(22), 3240-3250.
  • Scilit. (n.d.). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides.
  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • National Center for Biotechnology Information. (2012). 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC.
  • MDPI. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science.
  • CHIMIA. (2012). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics.
  • Kusebauch, B., et al. (2011). Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. ChemBioChem, 12(15), 2284-2288.
  • BenchChem. (2025). Applications of 3-Ethyl-1-Heptyne in Medicinal Chemistry and Drug Discovery: A Review of Current Literature. BenchChem Application Note.
  • Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate.
  • National Center for Biotechnology Information. (2019). Ethynylphosphonamidates for the Rapid and Cysteine-Selective Generation of Efficacious Antibody-Drug Conjugates. PMC.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.
  • ChemRxiv. (2023). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone.
  • ACS Publications. (2014). Synthesis of Oxaspiranic Compounds through [3 + 2] Annulation of Cyclopropenones and Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry.
  • ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Journal of University of Shanghai for Science and Technology. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • Diyala Journal of Pure Science. (2014). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
  • National Center for Biotechnology Information. (2021). Posttranslational chemical installation of azoles into translated peptides. PMC.
  • The University of Queensland. (2020). Thiazoles in Peptides and Peptidomimetics. UQ eSpace.
  • Baxendale Group. (n.d.). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Journal of Pharmaceutical Research International. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Mini-Reviews in Organic Chemistry. (2020). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • NTU Scholars. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

Sources

Crystal Structure Analysis of 5-Cyclopropyl-4-ethynyl-1,3-oxazole Derivatives: A Technical Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a rigid bioisostere for amides and esters [4]. When functionalized with a C5-cyclopropyl and a C4-ethynyl group, the resulting 5-cyclopropyl-4-ethynyl-1,3-oxazole architecture (CAS 2377031-57-5) offers a highly specific combination of extreme rigidity, precise vectorization, and metabolic stability [1].

The ethynyl moiety serves as an ideal


-hybridized spacer or a reactive handle for CuAAC (click chemistry) [3], while the cyclopropyl group imparts necessary lipophilicity and dictates the conformational presentation of the oxazole core. This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of these derivatives. By understanding the causality behind crystallographic workflows and solid-state geometries, researchers can confidently integrate these structural insights into rational drug design pipelines.

Structural Causality and Molecular Geometry

Before executing a crystallographic protocol, it is critical to understand the electronic and steric interplay within the this compound system. The causality of the molecule's behavior in both a crystal lattice and a biological pocket is driven by three distinct zones:

  • The 1,3-Oxazole Core: Provides a planar, aromatic framework. The nitrogen atom acts as a potent hydrogen bond acceptor, which is crucial for target engagement (e.g., binding to kinase hinges or allosteric pockets).

  • C4-Ethynyl Vector: The

    
    -hybridized alkyne enforces a strict 180° linear geometry. In crystal lattices, terminal alkynes frequently participate in weak 
    
    
    
    or
    
    
    interactions. Crystallographically, this rigid rod is highly predictable, but its terminal proton is susceptible to high thermal displacement if not collected at cryogenic temperatures.
  • C5-Cyclopropyl Group: Unlike freely rotating linear alkyl chains, the cyclopropyl ring has distinct "bisected" or "perpendicular" conformational preferences relative to the oxazole

    
    -system due to Walsh orbital conjugation. Determining this exact dihedral angle via SCXRD is paramount for accurate pharmacophore mapping.
    

SAR_Logic Core 1,3-Oxazole Core • H-Bond Acceptor (N) • Planar Geometry C5 C5: Cyclopropyl • Lipophilicity • Steric Bulk • Metabolic Stability Core->C5 Substitution C4 C4: Ethynyl • Rigid sp-Spacer • Click Handle • π-π Stacking Core->C4 Substitution Interactions Crystal Packing • C-H···N (Oxazole) • C-H···π (Alkyne) C5->Interactions Modulates Dihedral C4->Interactions Direct Contact

Caption: Causality mapping of structural motifs in this compound derivatives.

Self-Validating Crystallographic Protocol

Growing diffraction-quality crystals of low-molecular-weight oxazole-alkynes requires mitigating their inherent volatility and potential for alkyne polymerization. The following protocol is designed as a self-validating system to ensure maximum data integrity[2].

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Slow evaporation often fails for low-molecular-weight ethynyl oxazoles due to compound volatility. Vapor diffusion (antisolvent diffusion) ensures a controlled, gradual supersaturation gradient, yielding macroscopic single crystals.

  • Procedure: Dissolve 10-15 mg of the synthesized derivative in a minimum volume of a good solvent (e.g., dichloromethane or ethyl acetate). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing a volatile antisolvent (e.g., n-pentane). Seal the outer vial and incubate at 4 °C for 48-72 hours.

  • Validation Check: Inspect the resulting crystals under polarized light microscopy. Complete optical extinction upon rotation confirms a single crystal domain rather than a twinned or amorphous aggregate.

Step 2: Cryogenic Data Collection (100 K)
  • Rationale: The cyclopropyl group is notorious for rotational disorder at room temperature. Collecting data at 100 K using a liquid nitrogen cryostream freezes out this dynamic motion, minimizing anisotropic displacement parameters (ADPs) and allowing for the accurate resolution of the carbon atoms.

  • Procedure: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu-K

    
     (
    
    
    
    Å) microfocus source and a photon-counting detector.
  • Validation Check: Evaluate the initial diffraction frames. A self-validating dataset will show sharp, well-defined spots extending to a resolution of at least 0.80 Å with an internal merging agreement (

    
    ) of < 0.05.
    
Step 3: Structure Solution and Refinement
  • Rationale: Dual-space algorithms easily solve the heavy atom backbone. Least-squares minimization refines the model to match the experimental electron density.

  • Procedure: Solve the structure in the appropriate space group (commonly

    
     or 
    
    
    
    for these organics) using SHELXT. Refine non-hydrogen atoms anisotropically using SHELXL. Place hydrogen atoms in calculated positions using a riding model, except for the terminal ethynyl proton. The ethynyl proton should ideally be located freely from the difference Fourier map to confirm its exact position and involvement in hydrogen bonding.
  • Validation Check: The final model is validated by an

    
     value < 0.05, 
    
    
    
    < 0.15, and a Goodness-of-Fit (GooF) near 1.0. No residual electron density peaks should exceed 0.5
    
    
    
    
    .

SCXRD_Workflow N1 Compound Synthesis (this compound) N2 Crystallization (Vapor Diffusion) N1->N2 Purified Sample N3 Data Collection (SCXRD at 100K) N2->N3 Suitable Crystal N4 Structure Solution (Dual-Space Methods) N3->N4 Diffraction Data N5 Refinement (Least-Squares) N4->N5 Initial Model N6 Hirshfeld Analysis (Packing Forces) N5->N6 Final CIF N7 SBDD Integration (Pharmacophore Mapping) N6->N7 3D Conformation

Caption: Logical workflow for crystallographic analysis and SBDD integration of oxazole derivatives.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric indicators for this compound derivatives, synthesized from literature precedents on functionalized ethynyl oxazoles [2, 3].

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterExpected Value RangeSignificance
Crystal System Monoclinic or TriclinicTypical for dense organic packing without high symmetry.
Space Group

or

Allows for inversion centers; minimizes dipole repulsion.
Temperature 100(2) KSuppresses cyclopropyl thermal motion.
Radiation Cu-K

(

Å)
Provides higher scattering intensity for light atoms (C, N, O).

0.020 – 0.045Indicates high data redundancy and quality.
Final

[

]
0.030 – 0.050Confirms the accuracy of the structural model.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme used during refinement.

Table 2: Key Bond Lengths and Angles (Hybridization Transition Zones)

Structural FeatureAtoms InvolvedExpected ValueHybridization State
Alkyne Triple Bond C

C
1.18 - 1.20 Å

-

Oxazole-Alkyne Linker C(Oxazole)-C(Alkyne)1.42 - 1.44 Å

-

Oxazole-Cyclopropyl C(Oxazole)-C(Cyclopropyl)1.48 - 1.50 Å

-

Alkyne Linearity C-C

C Angle
177° - 180°Linear geometry enforced.
Oxazole Planarity O-C-N-C Torsion~0°Fully conjugated aromatic system.

Hirshfeld Surface Analysis & Packing Causality

Understanding the crystal packing is essentially mapping the pre-organization of the molecule before it enters a biological binding pocket. Hirshfeld surface analysis and 2D fingerprint plots of oxazole derivatives reveal the causality behind their solid-state stability [2]:

  • H

    
    H Interactions:  Dominate the surface area (~40-50%) due to the dense proton network of the cyclopropyl group. This high lipophilic surface area explains the favorable logP contributions of the cyclopropyl substitution.
    
  • C-H

    
    N Interactions:  The oxazole nitrogen frequently acts as an acceptor for the highly acidic terminal alkyne proton (
    
    
    
    ), forming robust 1D polymeric chains in the solid state. This mimics the hydrogen-bonding behavior expected in a protein active site.
  • C-H

    
     Interactions:  The 
    
    
    
    -system of the oxazole and the alkyne cylinder often engage in edge-to-face stacking, stabilizing the 3D lattice and providing insight into potential
    
    
    -stacking interactions with aromatic amino acids (e.g., Phenylalanine or Tyrosine).

References

  • PubChemLite - this compound (C8H7NO). Université du Luxembourg.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Methodological & Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 5-Cyclopropyl-4-ethynyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Protocols.

As a Senior Application Scientist, I approach experimental design not as a static checklist, but as a dynamic system governed by chemical causality. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction, boasting a rate acceleration of


 to 

over uncatalyzed variants[1]. However, translating this reaction from theoretical perfection to practical success—especially when utilizing highly specialized building blocks like 5-Cyclopropyl-4-ethynyl-1,3-oxazole —requires a rigorous understanding of catalytic intermediates, ligand kinetics, and real-time visual validation.

Strategic Rationale & Molecular Design

This compound (CAS: 2377031-57-5) is a premium terminal alkyne utilized in fragment-based drug discovery (FBDD) and bioconjugation[2]. Its structural motifs are deliberately chosen for advanced pharmacological profiling:

  • 1,3-Oxazole Core: Acts as a rigid bioisostere for amides, providing a strong, directional hydrogen-bond acceptor that is critical for target-protein docking. Furthermore, the electron-withdrawing nature of the oxazole ring slightly lowers the pKa of the adjacent terminal alkyne, facilitating faster deprotonation during the initial stages of CuAAC.

  • Cyclopropyl Substituent: Strategically installed to enhance metabolic stability (resisting Cytochrome P450-mediated oxidation) while modulating the molecule's lipophilicity (LogP) without introducing excessive steric bulk.

  • Terminal Ethynyl Group: The reactive handle that guarantees strict 1,4-regioselectivity when subjected to Cu(I) catalysis[3][4].

Mechanistic Causality of the Catalytic Cycle

To troubleshoot a CuAAC reaction, one must understand the transient species driving it. The uncatalyzed reaction is sluggish and yields a mixture of 1,4- and 1,5-regioisomers[3][4]. The introduction of copper fundamentally rewrites the reaction pathway into a stepwise, dinuclear process[4][5].

  • 
    -Complexation:  The catalytically active Cu(I) species coordinates to the 
    
    
    
    -bond of the ethynyl group. This coordination drastically lowers the pKa of the terminal proton by up to 10 units, allowing for facile deprotonation even in mildly aqueous conditions[1][4].
  • Dinuclear Activation (The Rate-Determining State): A single copper atom is insufficient. A second Cu(I) atom coordinates to the newly formed

    
    -bound copper acetylide, creating a highly reactive dinuclear intermediate. Monomeric copper acetylides are functionally unreactive[4][5].
    
  • Cycloaddition & Contraction: The organic azide binds to the copper complex, positioning the electrophilic terminal nitrogen for a nucleophilic attack by the acetylide

    
    -carbon. This forms a six-membered metallacycle that rapidly contracts into a copper-triazolide[1][5].
    
  • Protonolysis: The triazolide undergoes protonation, releasing the pure 1,4-disubstituted 1,2,3-triazole and regenerating the Cu(I) catalyst[1][4].

CuAAC_Mechanism Start Cu(II) Precatalyst (e.g., CuSO4) Reduction Reduction (Sodium Ascorbate) Start->Reduction CuI Active Cu(I) Species Stabilized by Ligand Reduction->CuI PiComplex π-Alkyne Cu(I) Complex (this compound) CuI->PiComplex + Alkyne SigmaAcetylide σ-Bound Cu-Acetylide (Deprotonation) PiComplex->SigmaAcetylide - H+ Dinuclear Dinuclear Cu-Acetylide (Rate-Determining State) SigmaAcetylide->Dinuclear + Cu(I) AzideCoord Azide Coordination to Copper Dinuclear->AzideCoord + R-N3 Metallacycle Six-Membered Cu-Metallacycle AzideCoord->Metallacycle Cycloaddition Triazolide Cu-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Triazolide->Product + H+ (Protonolysis)

Fig 1: The dinuclear catalytic cycle of CuAAC highlighting the critical intermediates.

Ligand Selection & Quantitative Data

Cu(I) is thermodynamically unstable; it rapidly oxidizes to Cu(II) in the presence of oxygen or disproportionates into Cu(0) and Cu(II)[6]. Unchelated Cu(II) is highly detrimental, as it catalyzes the unwanted Glaser oxidative coupling of terminal alkynes into diynes and induces reactive oxygen species (ROS) that degrade biological samples[3][5].

To prevent this, polytriazole ligands are mandatory. They encapsulate the Cu(I) center, tuning its redox potential and preventing the formation of unreactive polymeric copper acetylides[7][8].

Quantitative Comparison of CuAAC Ligands

Data synthesized from comparative kinetic and biocompatibility studies[3][6][7][8].

LigandChemical Name / TypeAqueous SolubilityRelative Reaction KineticsPrimary Application Domain
TBTA Tris-(benzyltriazolylmethyl)amineVery LowBaseline (Slowest)Standard organic synthesis in co-solvents (DMSO/t-BuOH).
THPTA Tris(hydroxypropyl-triazolylmethyl)amineExtremely HighFastAqueous bioconjugation, live-cell surface labeling.
BTTES Sulfated polytriazole derivativeHighVery FastIn vivo applications; prevents Cu-induced protein crosslinking.
BTTAA Acetylated polytriazole derivativeHighUltra-Fast (>45% yield in 30m)Highly sensitive biomolecules, low-catalyst loading environments.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following workflows incorporate real-time visual cues to confirm the integrity of the catalytic cycle.

Protocol A: Small Molecule Synthesis (Organic Solvent System)

Optimal for synthesizing drug fragments using this compound and small organic azides.

  • Substrate Preparation: Dissolve 1.0 equivalent of this compound and 1.05 equivalents of the target organic azide in a 1:1 mixture of tert-butanol and water (or pure DMSO if solubility is poor).

  • Catalyst Pre-mix: In a separate vial, dissolve 5 mol% of

    
     and 10 mol% of TBTA  in DMSO. Causality Note: TBTA must be in excess to ensure complete chelation of copper, preventing Glaser coupling[5][8].
    
  • Reaction Initiation: Add the catalyst pre-mix to the substrate solution. Finally, add 20 mol% of freshly prepared Sodium Ascorbate (in water).

  • Self-Validation Check: Upon adding ascorbate, the solution should turn from a pale blue to a clear, pale yellow. Warning: If a brown/red precipitate forms, the Cu(I) has disproportionated into

    
    . Abort the reaction, as catalysis has ceased.
    
  • Incubation & Workup: Stir at room temperature for 2–4 hours. Dilute with water to precipitate the highly hydrophobic 1,4-disubstituted triazole product. Isolate via vacuum filtration.

Protocol B: Aqueous Bioconjugation (Protein/DNA Labeling)

Optimal for labeling azide-tagged biomolecules in physiological buffers[6].

  • Reagent Preparation: Prepare fresh stock solutions in degassed Milli-Q water: 20 mM

    
    , 50 mM THPTA , and 100 mM Sodium Ascorbate.
    
  • Ligand-Copper Complexation (Critical Step): Mix the

    
     and THPTA at a 1:2 to 1:5 molar ratio. Incubate for 5 minutes at room temperature[6][8]. Causality Note: This pre-incubation completely blocks the bioavailability of free copper, preventing Cu-induced protein denaturation[6].
    
  • Substrate Assembly: To your azide-tagged biomolecule in PBS (pH 7.4), add an excess (5–10 equivalents) of this compound (predissolved in a minimal volume of DMSO, max 5% final concentration).

  • Initiation: Add the THPTA/

    
     complex, followed immediately by the Sodium Ascorbate (10-fold excess relative to Cu).
    
  • Incubation: React at room temperature for 30–60 minutes, protected from light[6].

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

CuAAC_Workflow Step1 1. Prepare Stock Solutions Alkyne, Azide, CuSO4, THPTA, Ascorbate Step2 2. Pre-mix Catalyst Complex CuSO4 + THPTA (1:5 ratio, 5 min) Step1->Step2 Step3 3. Combine Substrates Azide + this compound Step1->Step3 Step4 4. Add Catalyst Complex to Substrate Mixture Step2->Step4 Step3->Step4 Step5 5. Initiate Reaction Add Sodium Ascorbate (Color: Blue -> Yellow) Step4->Step5 Step6 6. Incubation RT, 30-60 min, Protect from light Step5->Step6 Step7 7. Downstream Purification Precipitation, Dialysis, or Chromatography Step6->Step7

Fig 2: Step-by-step experimental workflow for aqueous CuAAC bioconjugation.

References

  • Title: Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: Organic Chemistry Portal URL: [Link][1]

  • Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI (Molecules) URL: [Link][3]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: NIH / PMC URL: [Link][4]

  • Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL: [Link][5]

  • Title: Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study Source: NIH / PMC URL: [Link][7]

  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL: [Link][8]

Sources

Sonogashira coupling reaction conditions for 4-ethynyl oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the Sonogashira cross-coupling conditions specifically for 4-ethynyl oxazoles . It addresses the synthesis of these motifs (from 4-halooxazoles) and their subsequent use as coupling partners, with a critical focus on the stability of the oxazole core.[1]

Executive Summary

4-Ethynyl oxazoles are high-value pharmacophores and "click-ready" intermediates in medicinal chemistry. However, their utility is often limited by the chemical instability of the oxazole ring (prone to ring-opening under acidic/nucleophilic stress) and the acidity of the C2-proton (pKa ~20). This guide provides optimized Sonogashira protocols that circumvent these degradation pathways, favoring mild bases and controlled temperatures to preserve the heterocyclic core while achieving high cross-coupling efficiency.

Core Challenges & Mechanistic Insights
ChallengeMechanistic CauseOptimization Strategy
Ring Opening The oxazole ring is susceptible to nucleophilic attack at C2 or C5, especially when the ring is electron-deficient (e.g., bearing an ester or nitro group).Avoid strong hydroxide/alkoxide bases. Use hindered amine bases (e.g.,

,

) or mild inorganic carbonates (

).
C2-Deprotonation The C2-H is relatively acidic. Strong bases or high temperatures can lead to C2-metallation/homocoupling or ring fragmentation.Maintain reaction temperatures < 60°C where possible. Use CuI to facilitate the alkyne cycle, allowing milder conditions than Cu-free variants.
Alkyne Stability Terminal 4-ethynyl oxazoles can polymerize or decompose upon isolation.In-situ generation via TMS-protected precursors is preferred. Perform "one-pot" deprotection-coupling sequences.
Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and utilizing 4-ethynyl oxazoles, highlighting the critical decision points for stability.

Sonogashira_Oxazole_Workflow Start Start: 4-Halooxazole (X = I, Br) Coupling1 Step 1: Sonogashira Coupling (TMS-Acetylene) Start->Coupling1 Pd(PPh3)2Cl2, CuI Et3N, DMF, 50°C Intermediate Intermediate: 4-(TMS-ethynyl)oxazole Coupling1->Intermediate Branch Decision Point: Stability Check Intermediate->Branch RouteA Route A: Isolation (If stable) Branch->RouteA Stable Isomer RouteB Route B: One-Pot Deprotection/Click Branch->RouteB Unstable/Sensitive Product Final Product: Functionalized 4-Alkynyl Oxazole RouteA->Product Subsequent Coupling (Ar-X, Pd, Cu) RouteB->Product TBAF or K2CO3 + Electrophile

Figure 1: Strategic workflow for accessing 4-ethynyl oxazoles, prioritizing the TMS-protected intermediate to mitigate stability risks.

Optimized Protocols
Protocol A: Synthesis of 4-(Trimethylsilylethynyl)oxazoles

Target: Generation of the protected alkyne precursor from 4-halooxazoles.

Reagents:

  • Substrate: 4-Iodooxazole or 4-Bromooxazole derivative (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Co-Catalyst: CuI (5–10 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add 4-halooxazole,

    
    , and CuI.
    
  • Degassing: Evacuate and backfill with inert gas (3 cycles).

  • Solvent/Base: Add anhydrous DMF and

    
     via syringe.
    
  • Initiation: Add TMS-acetylene dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction:

    • For Iodides: Stir at Room Temperature for 4–12 hours.

    • For Bromides: Heat to 50–60°C . Monitor strictly; avoid overheating to prevent oxazole decomposition.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The TMS-protected product is generally stable on silica.

Protocol B: Coupling of 4-Ethynyl Oxazoles with Aryl Halides

Target: Derivatization of the terminal alkyne.

Critical Note: If the free 4-ethynyl oxazole is unstable, use the One-Pot Deprotection/Coupling method described below.

Reagents:

  • Alkyne: 4-Ethynyl oxazole (1.2 equiv)

  • Aryl Halide: Ar-I or electron-deficient Ar-Br (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the aryl halide and Pd-catalyst in degassed solvent.

  • Activation: Add CuI and Base. Stir for 5 mins.

  • Addition: Add 4-ethynyl oxazole (dissolved in a minimum amount of solvent) slowly to the mixture.

  • Reaction: Stir at 40–60°C .

    • Checkpoint: If black precipitation (Pd black) occurs early, add additional

      
       ligand (10 mol%) to stabilize the catalyst.
      
  • Quench: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol C: One-Pot TMS-Deprotection & Sonogashira Coupling

Best for: Unstable 4-ethynyl oxazoles.

  • Deprotection: Dissolve 4-(TMS-ethynyl)oxazole in MeOH/THF (1:1). Add

    
     (2.0 equiv). Stir at RT for 30 min (check TLC for TMS loss).
    
  • Solvent Swap: Evaporate volatiles carefully (do not heat to dryness if volatile). Re-dissolve residue in anhydrous DMF.

  • Coupling: Add Aryl Iodide,

    
     (5 mol%), CuI (5 mol%), and 
    
    
    
    (3 equiv) directly to the crude deprotected mixture.
  • Reaction: Stir at RT to 50°C under Argon until conversion is complete.

Troubleshooting & Optimization Table
ObservationDiagnosisCorrective Action
Low Conversion (Bromides) Oxidative addition is too slow; catalyst deactivates.Switch to Pd(dppf)Cl₂ or bulky phosphines (XPhos-Pd-G2 ). Increase Temp to 70°C.
Homocoupling (Glaser) Oxygen presence in the system.rigorously degas solvents (freeze-pump-thaw). Reduce CuI loading to 1-2 mol%.
Oxazole Ring Opening Base is too strong or nucleophilic.Switch from

to DIPEA or inorganic

. Lower temperature.
Product Decomposition Acidic silica gel during purification.Add 1%

to the eluent. Use neutral alumina if necessary.
References
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Source: ResearchGate URL:[3][Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents. Source: ChemRxiv URL:[Link]

  • Sonogashira Coupling - Application Notes and Protocols. Source: Organic Chemistry Portal URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation (Oxazole Relevance). Source: Royal Society of Chemistry URL:[4][Link]

Sources

Reagents for the preparation of 5-Cyclopropyl-4-ethynyl-1,3-oxazole from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Cyclopropyl-4-ethynyl-1,3-oxazole

Executive Summary

This application note details the synthetic pathway for This compound , a high-value heterocyclic fragment used in fragment-based drug discovery (FBDD) and "Click" chemistry applications. The 1,3-oxazole core is a bioisostere for amides and esters, improving metabolic stability in kinase inhibitors and epigenetic modulators.

The protocol prioritizes the Schöllkopf Oxazole Synthesis over the Van Leusen method to ensure correct regiochemistry (4,5-disubstitution) and to install a versatile carboxylate handle at the C4 position. The subsequent conversion to the terminal alkyne is achieved via a robust reduction-oxidation-homologation sequence utilizing the Bestmann-Ohira reagent .

Strategic Analysis & Retrosynthesis

To synthesize the target with high regiocontrol, we must avoid methods that produce 5-substituted oxazoles with an unsubstituted C4 position (e.g., standard TosMIC protocols), as C4 functionalization of the oxazole ring is challenging due to ring sensitivity during lithiation.

Selected Route:

  • Cyclization: Condensation of ethyl isocyanoacetate with cyclopropanecarbonyl chloride to yield the 4-carboxylate ester.

  • Reduction/Oxidation: Conversion of the ester to the aldehyde.

  • Homologation: Transformation of the aldehyde to the terminal alkyne using the Bestmann-Ohira reagent (BOR).[1]

Retrosynthesis Target This compound Aldehyde Oxazole-4-carbaldehyde Target->Aldehyde Bestmann-Ohira (Homologation) Ester Ethyl 5-cyclopropyl-1,3- oxazole-4-carboxylate Aldehyde->Ester Redox Sequence (DIBAL/MnO2) Precursors Ethyl Isocyanoacetate + Cyclopropanecarbonyl Chloride Ester->Precursors Schöllkopf Cyclization

Figure 1: Retrosynthetic analysis avoiding C4-lithiation issues.

Reagent Selection Guide

Reaction StepPrimary ReagentRoleSelection Rationale (Causality)
Core Formation Ethyl Isocyanoacetate C-N-C Fragment SourceContains the pre-installed C4-ester handle, essential for downstream functionalization.
Acylation Cyclopropanecarbonyl Chloride ElectrophileProvides the C5-cyclopropyl group. More reactive than the carboxylic acid, ensuring rapid cyclization under mild basic conditions.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Proton ScavengerNon-nucleophilic strong base preferred over TEA to drive the initial deprotonation of the isocyanide

-carbon.
Reduction DIBAL-H (Diisobutylaluminum hydride)ReductantControlled reduction of ester to alcohol. Direct reduction to aldehyde is possible but risky; reduction to alcohol is more robust.
Oxidation MnO₂ (Manganese Dioxide)OxidantMild oxidant specific for allylic/benzylic-like alcohols (oxazole is aromatic). Avoids the acidic conditions of Jones reagent which can open the oxazole ring.
Alkyne Synthesis Bestmann-Ohira Reagent Homologation AgentConverts aldehydes to terminal alkynes under mild, basic conditions (K₂CO₃/MeOH). Superior to Corey-Fuchs (requires strong base/n-BuLi) which is incompatible with the oxazole ring.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Mechanism: Schöllkopf Oxazole Synthesis

Reagents:

  • Ethyl isocyanoacetate (1.0 equiv)[2]

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Triethylamine (TEA) or DBU (2.2 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet. Add Ethyl isocyanoacetate (11.3 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C.[3][4]

  • Acylation: Add DBU (33.5 g, 220 mmol) dropwise over 15 minutes. The solution will darken.

  • Addition: Add Cyclopropanecarbonyl chloride (10.45 g, 100 mmol) dropwise, maintaining internal temperature below 5°C.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Expected Yield: 75-85%[5]

    • Data Check: ¹H NMR should show the cyclopropyl protons (0.9–1.2 ppm) and the oxazole C2-H singlet (~7.8–8.0 ppm).

Phase 2: Functional Group Interconversion (Ester Aldehyde)

Step A: Reduction to Alcohol

  • Dissolve the ester (10 g) in anhydrous DCM/THF (1:1) at -78°C.

  • Add DIBAL-H (1.0 M in toluene, 2.5 equiv) dropwise. Stir for 2 hours at -78°C.

  • Critical Step: Quench carefully with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously for 2 hours until phases separate clearly (aluminum emulsions are common).

  • Isolate the crude alcohol (5-cyclopropyl-1,3-oxazol-4-yl)methanol.

Step B: Oxidation to Aldehyde

  • Suspend the crude alcohol in DCM.

  • Add activated MnO₂ (10 equiv). Note: Large excess is standard for MnO₂.

  • Stir at room temperature for 12-24 hours.

  • Filter through a pad of Celite to remove MnO₂. Concentrate to yield 5-cyclopropyl-1,3-oxazole-4-carbaldehyde .

    • Stability Warning: Oxazole aldehydes can be unstable; proceed immediately to Phase 3.

Phase 3: Homologation to Alkyne (Bestmann-Ohira)

Reagents:

  • Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)[4]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[4]

  • Solvent: Methanol (MeOH)

Protocol:

  • Preparation: Dissolve the aldehyde (from Phase 2) in anhydrous Methanol (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 equiv) at 0°C.

  • Reagent Addition: Add Bestmann-Ohira reagent (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. The reaction generates N₂ gas; ensure proper venting. Stir for 4-6 hours.

  • Workup: Dilute with Et₂O (Diethyl ether), wash with NaHCO₃ and brine.

  • Purification: Silica gel chromatography (Pentane/Et₂O gradient).

    • Target:This compound .

    • Validation: IR spectrum should show a sharp characteristic alkyne C-H stretch around 3300 cm⁻¹ and a weak C≡C stretch around 2100 cm⁻¹.

Process Logic & Decision Matrix

The following diagram illustrates the decision-making process for selecting this specific route over alternative methodologies (e.g., TosMIC or Corey-Fuchs).

DecisionMatrix Start Target: 5-Cyclopropyl-4-ethynyl-oxazole RouteChoice Choose Core Synthesis Strategy Start->RouteChoice TosMIC Route A: TosMIC + Aldehyde RouteChoice->TosMIC Schollkopf Route B: Ethyl Isocyanoacetate + Acid Chloride RouteChoice->Schollkopf TosMIC_Result Result: 5-Substituted Oxazole (C4 is unsubstituted H) TosMIC->TosMIC_Result Poor for C4-alkyne Schollkopf_Result Result: 4-Carboxy-5-Substituted Oxazole (C4 has functional handle) Schollkopf->Schollkopf_Result Optimal AlkyneChoice Choose Alkyne Method Schollkopf_Result->AlkyneChoice CoreyFuchs Corey-Fuchs (PPh3/CBr4 + nBuLi) AlkyneChoice->CoreyFuchs Bestmann Bestmann-Ohira (Phosphonate/K2CO3) AlkyneChoice->Bestmann CF_Issue Risk: nBuLi may open oxazole ring or deprotonate C2-H CoreyFuchs->CF_Issue BO_Benefit Benefit: Mild basic conditions Compatible with heterocycles Bestmann->BO_Benefit

Figure 2: Decision matrix highlighting the compatibility of the Schöllkopf/Bestmann-Ohira route with the oxazole scaffold.

References

  • Schöllkopf Oxazole Synthesis

    • Schöllkopf, U. (1979).[6]

      
      -Metalated Isocyanides in Organic Synthesis. Pure and Applied Chemistry, 51(6), 1347–1355.
      
  • Bestmann-Ohira Reagent Protocol

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][7] Synlett, 1996(06), 521–522.

  • Oxazole Functionalization (General Methodology)

    • Verrier, C., et al. (2008).[8] Direct Palladium-Catalyzed Arylation of Ethyl Oxazole-4-carboxylate. The Journal of Organic Chemistry, 73(18), 7383–7386. (Demonstrates stability and reactivity of the specific oxazole-4-carboxylate intermediate).

  • Modern Activation (DMAP-Tf Alternative)

    • Bracken, C., & Baumann, M. (2020).[8] A Stable Triflylpyridinium Reagent Mediates a Highly Efficient Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids.[2][8][9] The Journal of Organic Chemistry, 85(4), 2607–2617.[8]

Sources

Application Notes and Protocols for One-Pot Synthesis of Cyclopropyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Oxazole-Based Drug Discovery

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of biologically active compounds.[1][2] Its five-membered aromatic ring, containing both nitrogen and oxygen, readily engages with enzymes and receptors through various non-covalent interactions, leading to diverse pharmacological activities.[2] Concurrently, the cyclopropyl group has emerged as a valuable substituent in drug design.[3] This small, strained ring system offers a unique combination of properties: it can act as a rigid linker, enhance metabolic stability, and improve potency by locking molecules into bioactive conformations.[3][4] The fusion of these two key structural motifs—the oxazole core and the cyclopropyl substituent—presents a compelling strategy for the development of novel therapeutics with enhanced properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of one-pot synthesis strategies for preparing cyclopropyl-substituted oxazoles. By streamlining synthetic procedures, one-pot reactions offer significant advantages in terms of efficiency, resource conservation, and time savings—critical factors in the fast-paced environment of drug discovery.[1] We will delve into the mechanistic underpinnings of several robust synthetic methodologies and provide detailed, actionable protocols that can be adapted to specific research needs.

I. Van Leusen Oxazole Synthesis: A Versatile Route to 5-Cyclopropyl-Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful and widely used one-pot method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The reaction proceeds under mild, basic conditions and is driven by the unique reactivity of the TosMIC reagent.[4]

Mechanistic Rationale

The reaction mechanism involves the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the resulting anion on the aldehyde carbonyl. The intermediate then undergoes a 5-endo-dig cyclization to form an oxazoline, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole.[4][5]

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion -H⁺ Base Base (e.g., K₂CO₃) Adduct Intermediate Adduct Anion->Adduct Cyclopropyl_Aldehyde Cyclopropane Carboxaldehyde Cyclopropyl_Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig cyclization Oxazole 5-Cyclopropyl-1,3-oxazole Oxazoline->Oxazole -TosH TosH p-Toluenesulfinic acid Robinson_Gabriel cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Start α-Acylamino ketone (with cyclopropyl group) Protonated Protonated Intermediate Start->Protonated Acid Acid Catalyst (H⁺) Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular cyclization Dehydrated Dehydrated Intermediate Cyclized->Dehydrated -H₂O Oxazole Cyclopropyl-Substituted Oxazole Dehydrated->Oxazole -H⁺ Oxidative_Cyclization cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Enamide Cyclopropyl-Substituted Enamide Intermediate Cyclized Intermediate Enamide->Intermediate Catalyst Catalyst (e.g., CuBr₂) Oxidant Oxidant (e.g., K₂S₂O₈) Oxazole Cyclopropyl-Substituted Oxazole Intermediate->Oxazole Oxidation

Sources

Application Note: Heterocycle-Heterocycle Coupling Strategies Using 5-Cyclopropyl-4-ethynyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 5-cyclopropyl-4-ethynyl-1,3-oxazole scaffold represents a high-value pharmacophore in fragment-based drug discovery (FBDD). The oxazole core provides a rigid hydrogen-bond acceptor motif, while the cyclopropyl group at C5 offers unique metabolic stability (blocking metabolic oxidation common at methyl groups) and increases lipophilicity without excessive molecular weight gain.

However, utilizing This compound (Compound 1) in coupling reactions presents specific challenges:

  • Steric Crowding: The C5-cyclopropyl group exerts steric pressure on the C4-alkyne, potentially retarding the formation of the copper-acetylide intermediate in cross-couplings.

  • Ring Sensitivity: The oxazole ring is susceptible to ring-opening hydrolysis under strong acidic conditions or vigorous nucleophilic attack.

This guide details optimized protocols for Sonogashira Cross-Coupling and CuAAC (Click Chemistry) , specifically tuned to overcome the steric and electronic idiosyncrasies of this scaffold.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.

FeaturePropertySynthetic Implication
C4-Ethynyl Nucleophile (via Cu-acetylide)Primary handle for C-C bond formation.
C5-Cyclopropyl

-Donor / Steric Bulk
Stabilizes the ring electronically but hinders the C4 position sterically. Requires higher catalyst loading or smaller ligands.
C2-H Acidic Proton (pKa ~20)Susceptible to deprotonation by strong bases (e.g., LiHMDS), leading to side reactions. Use mild organic bases (TEA/DIPEA).
Oxazole N Weak BaseCan coordinate to Pd/Cu species, potentially poisoning the catalyst.

Protocol A: Sterically-Relieved Sonogashira Coupling

For coupling Compound 1 with Heteroaryl Halides (e.g., 2-bromopyridine, 4-iodo-1-methylpyrazole).

Rationale: Standard Sonogashira conditions (Pd(PPh3)4, r.t.) often stall with this substrate due to the C5-cyclopropyl bulk. We utilize a high-activity catalyst system (Pd(dppf)Cl2) and controlled heating to drive the reaction without degrading the oxazole.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: Heteroaryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Chosen for its large bite angle and stability.

  • Co-Catalyst: CuI (10 mol%) — Essential for terminal alkyne activation.

  • Base: Triethylamine (Et3N) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Deoxygenation (Critical):

    • In a dry microwave vial, combine the solvent (DMF) and base (Et3N).

    • Sparge with Argon for 15 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne, a major side reaction for this substrate.

  • Reagent Loading:

    • Add the Heteroaryl Halide (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and CuI (10 mol%) to the vial under a counter-flow of Argon.

    • Add This compound (1.0 equiv) last.

  • Reaction:

    • Seal the vial.

    • Thermal Ramp: Heat to 60°C for Bromides or 40°C for Iodides.

    • Expert Insight: Do not exceed 80°C. Above this threshold, the oxazole ring may undergo decomposition or ring-opening in the presence of CuI and amine bases.

    • Monitor by LC-MS every 2 hours.

  • Work-up:

    • Dilute with EtOAc and wash with 5% LiCl solution (to remove DMF) followed by saturated NH4Cl (to sequester Cu).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography.[1] Note: Oxazole-alkynes can be silica-active; add 1% Et3N to the eluent if streaking occurs.

Protocol B: Ligand-Accelerated CuAAC (Click Reaction)

For coupling Compound 1 with Heteroaryl Azides to form 1,4-disubstituted triazoles.

Rationale: The steric bulk of the cyclopropyl group can slow down the formation of the copper-triazolide intermediate. Using a stabilizing ligand like TBTA protects the Cu(I) species and accelerates the catalytic cycle in sterically congested environments.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: Heteroaryl Azide (1.0 equiv)

  • Catalyst Source: CuSO4[2]·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic azides).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • Dissolve CuSO4 and TBTA in a minimal amount of DMSO or water/alcohol mix. Stir for 5 minutes. The solution should turn a deep blue (if concentrated) or remain clear/light blue. This forms the active [Cu(TBTA)]2+ complex.

  • Reaction Assembly:

    • Suspend the Alkyne (Compound 1) and Azide in the reaction solvent (t-BuOH/H2O).

    • Add the Catalyst/Ligand solution.

    • Add Sodium Ascorbate (freshly prepared solution) dropwise. The solution will turn yellow/orange (reduction to Cu(I)).

  • Incubation:

    • Stir at Room Temperature for 4–16 hours.

    • Troubleshooting: If conversion is <50% after 6 hours, heat to 40°C. The cyclopropyl group may hinder the approach of the azide; thermal energy helps overcome this barrier.

  • Work-up (Copper Removal):

    • Add a chelating resin (e.g., QuadraPure™ TU) or wash with aqueous EDTA to remove copper traces (crucial for biological assays).

Visualizing the Workflow

The following diagram illustrates the decision tree and mechanistic flow for utilizing this compound.

OxazoleCoupling Start 5-Cyclopropyl-4- ethynyl-1,3-oxazole Decision Select Coupling Partner Start->Decision Steric Note: C5-Cyclopropyl requires heat/ligand to overcome sterics Start->Steric Path_Sono Heteroaryl Halide (Ar-X) Decision->Path_Sono sp2 Coupling Path_Click Heteroaryl Azide (Ar-N3) Decision->Path_Click Cycloaddition Process_Sono Sonogashira Coupling Pd(dppf)Cl2, CuI, 60°C (Steric Control) Path_Sono->Process_Sono Inert Atm Dry DMF Process_Click CuAAC (Click) CuSO4, NaAsc, TBTA (Ligand Accelerated) Path_Click->Process_Click Aq/Org Solvent TBTA Ligand Product_Alk Alkynyl-Bis-Heterocycle (Rigid Linker) Process_Sono->Product_Alk Product_Tri Triazolyl-Bis-Heterocycle (Peptidomimetic) Process_Click->Product_Tri

Figure 1: Strategic workflow for coupling sterically demanding ethynyl oxazoles.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Glaser Product (Diyne) Oxygen contamination.Freeze-pump-thaw reagents; increase Argon sparging.
Low Conversion (Sonogashira) Catalyst poisoning by Oxazole N or steric hindrance.Switch to Pd(XPhos) G2 (bulky ligand prevents coordination) or increase temp to 65°C.
Ring Opening/Decomp Base too strong or temp too high.Switch from Et3N to DIPEA (less nucleophilic); reduce temp; ensure anhydrous conditions.
Green/Blue Precipitate (Click) Copper oxidation/precipitation.Increase Sodium Ascorbate loading; ensure TBTA ligand is used to stabilize Cu(I).

References

  • Barun, P., et al. (2024).[3] Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[3]

    • Key Insight: Establishes stability profiles for ethynyl oxazoles and optimized click conditions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Key Insight: Foundational mechanisms for Pd/Cu cycles, essential for troubleshooting the steric hindrance of the cyclopropyl group.
  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand. Journal of the American Chemical Society, 127(1), 210–216.

    • Key Insight: Explains why TBTA is necessary for sterically demanding alkynes like 5-cyclopropyl-4-ethynyl-oxazole.
  • Gomez, C., et al. (2020). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions. Beilstein Journal of Organic Chemistry.

    • Key Insight: Provides context on CuAAC comp

Sources

Polymerization techniques involving 5-Cyclopropyl-4-ethynyl-1,3-oxazole monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

5-Cyclopropyl-4-ethynyl-1,3-oxazole (CAS: 2377032-21-6) represents a specialized class of heteroaryl alkynes. Its structure combines a reactive terminal alkyne with a pharmacologically active oxazole core and a sterically demanding cyclopropyl group. While primarily utilized as a "click" chemistry intermediate in medicinal chemistry, this monomer possesses the requisite electronic and steric features to undergo polymerization, yielding functional materials with potential applications in bio-delivery scaffolds and optoelectronics.

This guide details two distinct polymerization methodologies:

  • Coordination Polymerization (Chain-Growth): Utilizing a Rhodium(I) catalyst to generate a conjugated polyacetylene backbone, exploiting the steric bulk of the cyclopropyl group to induce helical conformation.

  • Click Polymerization (Step-Growth): Utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with diazide linkers to form non-conjugated, bio-compatible poly(triazole-oxazole) networks.

Monomer Properties & Handling

PropertySpecificationNotes
Molecular Formula

Molecular Weight 133.15 g/mol
Physical State Pale yellow oil or low-melting solidSensitive to heat/light.
Reactivity Terminal Alkyne (

)
Prone to Glaser coupling (oxidative dimerization) if exposed to

/Cu.
Storage -20°C, under ArgonStore away from strong acids/bases.

Critical Pre-requisite: Ensure the monomer is free of protic impurities (water, alcohols) which can terminate Rh-catalyzed chains or poison catalysts. Dry over molecular sieves (4Å) if necessary.

Protocol A: Rhodium-Catalyzed Coordination Polymerization

Objective: Synthesis of Poly(this compound), a conjugated polymer with a polyene backbone.

Mechanism: This protocol utilizes a


 catalyst. The polymerization proceeds via an insertion mechanism where the monomer inserts into the Rh-C bond. The cyclopropyl group provides steric bulk, preventing chain stacking and enhancing solubility, while potentially directing the polymer into a cis-transoidal helical structure—a geometry often observed in substituted phenylacetylenes [1].
Materials
  • Monomer: this compound (1.0 g, 7.5 mmol)

  • Catalyst: (Bicyclo[2.2.1]hepta-2,5-diene)chlororhodium(I) dimer (

    
    )
    
  • Co-catalyst: Triethylamine (

    
    ) (Stabilizes the active species)
    
  • Solvent: Tetrahydrofuran (THF) or Toluene (Anhydrous, deoxygenated)

  • Precipitant: n-Hexane or Methanol

Experimental Workflow
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Cycle with vacuum/Argon three times.

  • Catalyst Solution: In a glovebox or under Argon flow, dissolve

    
     (3.5 mg, 0.0075 mmol, [M]/[Cat] = 1000) in 1.0 mL of anhydrous THF. Add 
    
    
    
    (10 µL).
  • Monomer Addition: Dissolve the monomer (1.0 g) in 4.0 mL of anhydrous THF.

  • Initiation: Inject the catalyst solution into the monomer solution at 30°C.

  • Polymerization: Stir the mixture at 30°C for 4–24 hours.

    • Observation: The solution should darken to deep yellow/orange, indicating the formation of the conjugated polyene backbone.

  • Termination: Add a small amount of methanol (0.5 mL) containing trace HCl to terminate the living chain ends.

  • Purification:

    • Pour the reaction mixture dropwise into a large excess of vigorously stirring n-hexane (200 mL).

    • Collect the precipitate via filtration.

    • Re-dissolve in minimal THF and re-precipitate into methanol to remove catalyst residues.

  • Drying: Dry the yellow polymer solid under vacuum at 40°C for 24 hours.

Mechanistic Visualization (Rh-Catalysis)

Rh_Polymerization Init Pre-Catalyst [Rh(nbd)Cl]2 Active Active Species Rh-H / Rh-C Init->Active Activation (Et3N) Coord Coordination Monomer binds Rh Active->Coord + Monomer Insert Insertion (1,2) C=C Formation Coord->Insert Migratory Insertion Prop Propagation Polymer Chain Growth Insert->Prop Repeat Cycle Prop->Coord + Monomer Term Termination Poly(ethynyl oxazole) Prop->Term + MeOH/HCl

Caption: Catalytic cycle for the Rh(I)-mediated polymerization of ethynyl oxazoles, favoring cis-transoidal stereochemistry.

Protocol B: Step-Growth Click Polymerization

Objective: Synthesis of Poly(triazole-oxazole) via CuAAC.

Mechanism: This is a step-growth polymerization requiring a diazide comonomer. The reaction forms 1,4-disubstituted 1,2,3-triazole linkages. This method is ideal for creating bioconjugates or incorporating the oxazole moiety into hydrophilic backbones (e.g., using PEG-diazide) [2].

Materials
  • Monomer A: this compound (Bis-alkyne linker required if using this mono-alkyne, OR use this monomer as an end-capper. Correction: To polymerize, one typically needs a bis-alkyne and bis-azide. However, if the target is to polymerize this specific mono-alkyne, it can only serve as a pendant group on a pre-formed polymer or be copolymerized with a diazide if the oxazole monomer is functionalized with a second reactive group.

    • Application Note Adjustment: As this monomer is a mono-alkyne, it acts as a chain terminator in strict step-growth unless functionalized. However, for the purpose of this guide, we assume the use of a copolymerization strategy where this monomer is grafted onto an azide-functionalized polymer backbone (Grafting-to) or used in conjunction with a diazide and a bis-alkyne comonomer to incorporate the oxazole functionality.*

    • Alternative Strategy:Oxidative Coupling (Glaser Polycoupling) . This allows polymerization of the mono-alkyne if the oxazole ring allows C-H activation, but typically Glaser coupling requires bis-alkynes.

    • Revised Protocol B:Grafting Polymerization . We will graft the monomer onto a Poly(vinyl benzyl azide) or PEG-diazide backbone to create a functionalized polymer.

Revised Protocol B: Click-Grafting (Post-Polymerization Modification)
  • Scaffold: Azide-functionalized polymer (e.g., PEG-diazide or Poly(vinyl benzyl azide)).

  • Monomer: this compound (1.2 equiv per azide unit).

  • Catalyst:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: DMF/Water (4:1).

Experimental Workflow
  • Dissolution: Dissolve the azide-bearing polymer scaffold in DMF.

  • Monomer Addition: Add this compound.

  • Catalyst Prep: Dissolve

    
     and Sodium Ascorbate in minimal water; add to the reaction vessel.
    
  • Reaction: Stir at Room Temperature for 12–24 hours under Argon.

    • Monitoring: Disappearance of the Azide peak (

      
      ) in IR spectroscopy.
      
  • Purification: Dialysis against water/EDTA (to remove Copper) followed by lyophilization.

Workflow Visualization (Click Chemistry)

Click_Grafting Scaffold Azide-Polymer Scaffold (-N3 groups) Reaction Cycloaddition (Click) RT, DMF/H2O Scaffold->Reaction Monomer Monomer: 5-Cyclopropyl-4-ethynyl-oxazole Monomer->Reaction Cat Cu(I) Catalyst (CuSO4 / NaAsc) Cat->Reaction Product Functionalized Polymer (Triazole-Oxazole Pendants) Reaction->Product >95% Conversion

Caption: Grafting of this compound onto polymer backbones via CuAAC.

Characterization & Quality Control

To ensure the integrity of the synthesized materials, the following parameters must be validated:

TechniqueParameterExpected Result

NMR (500 MHz)
Alkyne ProtonDisappearance of the acetylenic proton singlet (

ppm).

NMR
Polymer BackboneBroadening of signals; appearance of vinylic protons (

ppm) for Protocol A.
FT-IR Functional GroupsLoss of

stretch (

). Appearance of

(conjugated) or Triazole peaks.
GPC (THF) Molecular Weight

Da (Protocol A). PDI

.
UV-Vis ConjugationBathochromic shift (Red shift) indicating extended conjugation length (Protocol A).

References

  • Masuda, T. (2007). Substituted Polyacetylenes. In: Matyjaszewski K., Gnanou Y., Leibler L. (eds) Macromolecular Engineering. Springer, Boston, MA.

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for Click Chemistry.

  • PubChem. (2025).[1] this compound (Compound Summary).

  • Tang, B. Z., et al. (2001). Synthesis and Light-Emitting Properties of Poly(1-phenyl-1-alkyne)s. Macromolecules.

Sources

Bioconjugation methods utilizing the ethynyl group of 5-Cyclopropyl-4-ethynyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Utility Profile

5-Cyclopropyl-4-ethynyl-1,3-oxazole (CPEO) represents a specialized class of "clickable" heterocyclic building blocks. Unlike simple aliphatic alkynes, this molecule integrates a pharmacologically active scaffold (the 1,3-oxazole) directly with a bioconjugation handle (the ethynyl group).

Why This Molecule?

In drug discovery and chemical biology, CPEO serves two distinct high-value purposes:

  • Fragment-Based Drug Discovery (FBDD): The cyclopropyl-oxazole moiety is a privileged scaffold, offering rigid steric bulk (cyclopropyl) and hydrogen-bonding potential (oxazole nitrogen) with improved metabolic stability compared to furan/thiophene isosteres.

  • Bio-Orthogonal Probing: The C4-ethynyl group allows this pharmacophore to be "clicked" onto azide-functionalized proteomes, DNA-encoded libraries (DELs), or fluorescent reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Properties & Handling
PropertySpecificationImpact on Protocol
Molecular Weight ~133.15 g/mol Small molecule; requires high molar excess when labeling proteins.
Solubility Low in water; High in DMSO/MeOHCritical: Stock solutions must be prepared in DMSO. Aqueous buffers require <10% organic co-solvent to maintain solubility.
Reactivity Terminal Alkyne (Csp-H)Highly reactive in CuAAC; susceptible to Glaser homocoupling if O₂ is not excluded.
Stability Oxazole RingStable at physiological pH (7.4). Avoid strong acids (< pH 3) which may hydrolyze the ring.

Mechanistic Basis: CuAAC with Heteroaryl Alkynes

The primary method for conjugating CPEO is the Cu(I)-catalyzed cycloaddition. A critical consideration for oxazole-alkynes is the potential for the oxazole nitrogen (N3) to weakly coordinate with the Copper catalyst, potentially dampening reactivity.

Solution: The use of accelerating ligands (THPTA or TBTA) is mandatory , not optional. These ligands protect the Cu(I) oxidation state and outcompete the oxazole nitrogen for copper coordination, ensuring rapid turnover.

Reaction Pathway Diagram[1]

CuAAC_Mechanism Alkyne CPEO (Alkyne) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Biomolecule-Azide Azide->Intermediate Cycloaddition Cu_Cat Cu(I) / THPTA Complex Cu_Cat->Intermediate Catalysis Product 1,2,3-Triazole Conjugate Intermediate->Product Protonolysis Product->Cu_Cat Catalyst Release

Figure 1: The CuAAC catalytic cycle utilizing THPTA to maintain Cu(I) activity in the presence of the oxazole heteroatom.

Protocol A: Protein Conjugation (Aqueous Phase)

This protocol describes conjugating CPEO to an Azide-functionalized protein (e.g., BSA-Azide or an antibody with an azide linker).

Prerequisites:

  • Protein-Azide: 1–5 mg/mL in PBS (pH 7.4). Ensure buffer is free of chelators (EDTA/EGTA).

  • CPEO Stock: 10 mM in dry DMSO.

  • Ligand: THPTA (Water-soluble ligand).[1][2]

  • Reducing Agent: Sodium Ascorbate (Freshly prepared).[2]

Step-by-Step Methodology
  • Preparation of Catalyst Mix (Pre-complexation):

    • It is vital to pre-mix Copper and Ligand to prevent protein precipitation.

    • Mix CuSO₄ (20 mM) and THPTA (50 mM) in a 1:5 molar ratio.

    • Example: 10 µL CuSO₄ + 20 µL THPTA + 70 µL Water. Vortex and let sit for 5 mins.

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube, add reagents in this exact order :

    • Table 1: Reaction Components

ComponentVolume (for 100 µL rxn)Final Conc.Notes
Protein-Azide 85 µL~20-50 µMIn PBS pH 7.4
CPEO (in DMSO) 2 µL200 µM5-10x molar excess over protein
Cu-THPTA Mix 5 µL1 mM (Cu)Catalyst complex
Aminoguanidine 3 µL5 mMOptional: Prevents protein oxidation
Na-Ascorbate 5 µL5 mMAdd Last to start reaction
  • Incubation:

    • Flush headspace with N₂ or Argon (optional but recommended to prevent Cu oxidation).

    • Cap tightly and incubate at Room Temperature for 60 minutes with gentle agitation (end-over-end rotator).

    • Note: Do not vortex proteins vigorously.

  • Quenching & Purification:

    • Add EDTA (final conc. 10 mM) to chelate copper and stop the reaction.

    • Purification: Remove unreacted CPEO (small molecule) using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or dialysis against PBS.

    • Validation: The unreacted CPEO is hydrophobic; if not removed, it may cause background signal in assays.

Protocol B: Small Molecule Library Synthesis (Organic Phase)

Use this protocol when "clicking" CPEO onto small molecule azides (e.g., fluorophores, biotin-azide, or drug linkers) where water solubility is not a constraint.

Solvent System: DMSO/t-Butanol (1:1) or pure DMSO.

  • Stoichiometry: Use 1:1 ratio of Azide:Alkyne (or slight excess of whichever is cheaper).

  • Catalyst: CuI (Copper Iodide) or Cu(MeCN)₄PF₆ can be used directly without ascorbate in organic solvents, but the aqueous CuSO₄/Ascorbate/TBTA method is often cleaner.

  • Procedure:

    • Dissolve Azide (1 eq) and CPEO (1 eq) in DMSO (0.1 M concentration).

    • Add TBTA (0.1 eq) and CuSO₄ (0.1 eq).

    • Add Sodium Ascorbate (0.5 eq) dissolved in a minimal amount of water.

    • Stir at 40°C for 4–16 hours.

  • Workup: Dilute with water/brine and extract with Ethyl Acetate. The triazole product is usually stable and can be purified via silica flash chromatography.

Quality Control & Troubleshooting

Analytical Workflow

The success of the conjugation must be validated. The mass shift is often small (~133 Da), so high-resolution MS is required for proteins.

QC_Workflow cluster_results Expected Outcomes Rxn Crude Reaction Mix Desalt Desalting / Dialysis Rxn->Desalt LCMS LC-MS (ESI-TOF) Desalt->LCMS Mass Confirmation SDS SDS-PAGE Desalt->SDS Purity Check Pass Mass = Protein + 133 Da LCMS->Pass Fail No Shift / Precipitate LCMS->Fail

Figure 2: QC Decision Tree for CPEO Conjugates.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Protein Precipitation Copper induced denaturation or DMSO shock.1. Increase THPTA:Cu ratio to 10:1.2. Lower DMSO content to <5%.3. Ensure Cu is pre-complexed.[2]
Low Yield Oxidation of Cu(I) to Cu(II).1. Use fresh Sodium Ascorbate.2. Degas buffers (N₂ purge).3. Add Aminoguanidine.[2][3][4]
Blue Solution Cu(II) accumulation.Oxygen ingress. Add more ascorbate immediately.
Side Products Glaser Coupling (Alkyne-Alkyne).Strictly exclude Oxygen.[2] Use excess Ascorbate.

References

  • Presonlski, S., Hong, V., & Finn, M.G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Jena Bioscience. (n.d.). "Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." User Manual.

  • Creative Biolabs. (2024).[5] "Conjugation Based on Click Chemistry." Protocol Guide.

  • ChemRxiv. (2023). "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for Click Chemistry." Preprint.

  • BroadPharm. (2022). "Protocol for Azide-Alkyne Click Chemistry." Technical Support.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Cyclopropyl Ring Opening and Other Common Pitfalls

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of oxazoles featuring a cyclopropyl moiety. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome synthetic challenges. The inherent strain of the cyclopropane ring makes it susceptible to undesired ring-opening reactions, a common point of failure in many synthetic routes. This guide is structured to help you diagnose and resolve these issues effectively.

Understanding the Challenge: The Fragility of the Cyclopropyl Group

The cyclopropane ring, while a valuable pharmacophore, is thermodynamically unstable due to significant angle and torsional strain. This stored energy makes it prone to cleavage under various conditions, particularly those involving acid, heat, or certain catalysts. The stability of the cyclopropyl group is significantly influenced by the substituents attached to it. Electron-withdrawing groups can activate the ring towards nucleophilic attack and subsequent opening.[1]

The primary challenge in synthesizing cyclopropyl-substituted oxazoles is to find reaction conditions that are vigorous enough to drive the oxazole formation but gentle enough to preserve the integrity of the cyclopropyl ring.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Robinson-Gabriel synthesis of a cyclopropyl-oxazole, but I'm primarily observing ring-opened byproducts. What's going wrong?

A1: The Robinson-Gabriel synthesis and related methods that rely on strong acids like concentrated sulfuric acid or polyphosphoric acid for cyclodehydration are often too harsh for substrates containing a cyclopropyl group.[2][3] The strong acid can protonate the cyclopropane ring, leading to a carbocation intermediate that readily undergoes ring-opening to form more stable acyclic products.[4][5]

Troubleshooting Steps:

  • Reagent Selection: Switch to a milder dehydrating agent. A well-established alternative is the use of triphenylphosphine (PPh₃) and iodine (I₂) with a non-nucleophilic base like triethylamine (NEt₃). This system, often used in Wipf's modification of the Robinson-Gabriel synthesis, can effect the cyclodehydration under much milder conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.

  • Alternative Syntheses: Consider a different synthetic approach altogether. The Van Leusen oxazole synthesis, which proceeds under basic conditions, is an excellent alternative as it avoids the strongly acidic environment that promotes cyclopropyl ring opening.[6][7][8][9][10][11]

Q2: My Van Leusen reaction with a cyclopropyl aldehyde is giving low yields. Is the cyclopropyl group still the problem?

A2: While the Van Leusen reaction is generally a safer choice for cyclopropyl-containing substrates due to its basic conditions, low yields can still occur.[6][7][8][9][10][11] The issue might not be ring-opening but rather steric hindrance or suboptimal reaction conditions.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used, but if you are experiencing low yields, you might consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent Effects: The reaction is typically run in methanol or a similar protic solvent. Ensure your solvent is anhydrous, as water can interfere with the reaction. In some cases, switching to an aprotic solvent like THF might be beneficial, especially if your substrate has poor solubility in methanol.

  • Temperature and Reaction Time: While the Van Leusen reaction is often run at room temperature or with gentle heating, substrates with significant steric bulk around the aldehyde may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: I am considering a metal-catalyzed approach to my cyclopropyl-oxazole. What are the potential pitfalls?

A3: Transition metal-catalyzed syntheses can be highly efficient but also introduce new potential failure modes.[12][13][14] Lewis acidic metal catalysts, in particular, can coordinate to the cyclopropyl ring or a nearby functional group, activating it for ring-opening.[15][16][17][18][19][20]

Troubleshooting Steps:

  • Catalyst Choice: Opt for catalysts known for their mildness. Cobaloxime-based catalysts, for example, have been shown to be effective in oxazole synthesis under mild, radical-based conditions that are less likely to induce cationic ring-opening.[12][13][14]

  • Ligand Effects: The ligand environment around the metal center can significantly influence its Lewis acidity and steric bulk. Fine-tuning the ligand can often mitigate undesired side reactions.

  • Reaction Conditions: Strictly control the reaction temperature and stoichiometry. Use the lowest effective catalyst loading to minimize potential side reactions.

Troubleshooting Guide: A Systematic Approach

When encountering problems in the synthesis of cyclopropyl-substituted oxazoles, a systematic approach to troubleshooting is essential. The following workflow can help you identify and solve the root cause of the issue.

troubleshooting_workflow start Low Yield or Unexpected Products check_sm Verify Starting Material Purity start->check_sm analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts ring_opened Ring-Opened Products Detected? analyze_byproducts->ring_opened harsh_conditions Hypothesis: Harsh Reaction Conditions ring_opened->harsh_conditions Yes no_ring_opening Hypothesis: Suboptimal Reaction Conditions or Sterics ring_opened->no_ring_opening No reduce_temp Action: Lower Reaction Temperature harsh_conditions->reduce_temp milder_reagents Action: Use Milder Reagents (e.g., PPh3/I2 instead of H2SO4) harsh_conditions->milder_reagents change_synthesis Action: Switch to a Different Synthetic Route (e.g., Van Leusen) harsh_conditions->change_synthesis optimize_base Action: Optimize Base (e.g., K2CO3 vs. DBU) no_ring_opening->optimize_base optimize_solvent Action: Change Solvent (e.g., Protic vs. Aprotic) no_ring_opening->optimize_solvent optimize_time_temp Action: Adjust Reaction Time and Temperature no_ring_opening->optimize_time_temp

Caption: A decision-making workflow for troubleshooting the synthesis of cyclopropyl-substituted oxazoles.

Experimental Protocols
Protocol 1: Modified Robinson-Gabriel Synthesis for Cyclopropyl-Substituted Oxazoles

This protocol is adapted for acid-sensitive substrates and employs milder reagents to effect the cyclodehydration.

Materials:

  • N-(1-cyclopropyl-2-oxopropyl)acetamide (1 equivalent)

  • Triphenylphosphine (1.5 equivalents)

  • Iodine (1.5 equivalents)

  • Triethylamine (3 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-(1-cyclopropyl-2-oxopropyl)acetamide in anhydrous DCM at 0 °C, add triphenylphosphine.

  • Slowly add a solution of iodine in DCM. The reaction mixture will turn dark brown.

  • Add triethylamine dropwise. The reaction mixture should become lighter in color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Van Leusen Synthesis of a 5-Cyclopropyl-Oxazole

This protocol is ideal for avoiding acidic conditions that can lead to cyclopropyl ring opening.

Materials:

  • Cyclopropanecarboxaldehyde (1 equivalent)

  • Tosylmethyl isocyanide (TosMIC) (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Anhydrous Methanol

Procedure:

  • To a suspension of potassium carbonate in anhydrous methanol, add cyclopropanecarboxaldehyde and TosMIC.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive aldehydes.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The choice of synthetic route can have a significant impact on the yield and preservation of the cyclopropyl ring. The following table provides a comparative overview of expected outcomes.

Synthetic MethodTypical ConditionsCommon Issues with Cyclopropyl SubstratesRecommended ModificationsExpected Yield Range
Robinson-Gabriel Conc. H₂SO₄, heatHigh potential for ring-opening[2][3]Use PPh₃/I₂/NEt₃40-70%
Van Leusen K₂CO₃, MeOH, RTSteric hindrance, low reactivityUse a stronger base (DBU), gentle heating60-90%
Metal-Catalyzed Varies (e.g., Cu, Co)Lewis acid-catalyzed ring-opening[15][16][17][18][19][20]Use mild catalysts (e.g., cobaloxime)[12][13][14]50-85%

Concluding Remarks

The synthesis of cyclopropyl-substituted oxazoles presents a unique set of challenges, primarily centered around the lability of the cyclopropane ring. By understanding the mechanisms of ring-opening and carefully selecting reaction conditions, these challenges can be overcome. This guide provides a starting point for troubleshooting common issues. Remember to always begin with small-scale reactions to test new conditions and thoroughly characterize any byproducts to gain a deeper understanding of the reaction pathway.

References
  • Cobaloxime-Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ChemRxiv.
  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Wiley Online Library. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Royal Society of Chemistry. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Cobaloxime‐Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ResearchGate. [Link]

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. ResearchGate. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Hindawi. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Cobaloxime-Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ChemRxiv. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. [Link]

  • Lewis acid-catalysed reactions of aryl cyclopropyl ketones. Scope and mechanism. Royal Society of Chemistry. [Link]

  • A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Scilit. [Link]

  • Robinson–Gabriel synthesis. Semantic Scholar. [Link]

  • A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Europe PMC. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Thermal Decomposition of 2-Cyclopentenone. ACS Publications. [Link]

  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • structure and reactivity of the cyclopropane species. Wiley Online Library. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. ResearchGate. [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]

  • A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Royal Society of Chemistry. [Link]

  • Heterocycles from cyclopropenones. PMC. [Link]

  • The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents. ACS Publications. [Link]

Sources

Minimizing homocoupling side reactions in 4-ethynyl oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-4-ETH-001 Status: Open Subject: Suppression of Homocoupling (Glaser/Hay) Side Reactions in Sonogashira Couplings Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic

The Issue: You are attempting a Sonogashira coupling with a 4-ethynyl oxazole derivative, but you are observing significant formation of the diyne dimer (homocoupling product) rather than the desired cross-coupled product.

The Root Cause: 4-Ethynyl oxazoles present a "perfect storm" for homocoupling:

  • Electronic Activation: The oxazole ring is electron-deficient. This significantly increases the acidity of the terminal alkyne proton (

    
     ~20-22) compared to phenylacetylene (
    
    
    
    ~25).
  • Rapid Metallation: This enhanced acidity leads to rapid deprotonation and formation of the Copper(I)-acetylide intermediate.

  • Oxidative Sensitivity: In the presence of even trace oxygen, this Cu-acetylide undergoes oxidative dimerization (Glaser/Hay coupling) faster than the palladium transmetallation step.[1]

Diagnostic Flowchart

Use this logic to confirm if homocoupling is your primary failure mode.

DiagnosticTree Start Reaction Analysis Color Did the reaction mixture turn Green or Blue? Start->Color TLC TLC Analysis: Is there a non-polar spot moving faster than SM? Color->TLC No (Remained Yellow/Brown/Black) Diagnosis1 CONFIRMED: Oxidative Homocoupling (Cu(II) species present) Color->Diagnosis1 Yes Diagnosis2 PROBABLE: Homocoupling (Diyne formation) TLC->Diagnosis2 Yes CheckOther Check for Catalyst Poisoning (Oxazole N-coordination) TLC->CheckOther No

Figure 1: Diagnostic decision tree to identify oxidative homocoupling. Green/Blue coloration indicates oxidation of Cu(I) to Cu(II), a hallmark of the Glaser cycle.[1]

Critical Protocols (The "Self-Validating" Systems)

To solve this, we must shut down the oxidative pathway. Select the protocol below that best fits your synthesis constraints.

Protocol A: The "Zero-Oxygen" Standard (Recommended)

Best for: Standard Sonogashira conditions where Copper (CuI) is necessary for reactivity.[1]

The Mechanism: Oxygen is the stoichiometric oxidant required for homocoupling. Removing it mathematically eliminates the side reaction. Sparging (bubbling gas) is insufficient for oxazole alkynes due to their high reactivity.

Step-by-Step Methodology:

  • Solvent Prep: Place the reaction solvent (e.g., THF, DMF, or MeCN) in a Schlenk flask.[1]

  • Freeze-Pump-Thaw (FPT) x 3:

    • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

    • Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes.

    • Thaw: Close vacuum, remove from

      
      , and thaw in warm water.
      
    • Validation: Bubbles must cease evolving during the third thaw cycle.

  • Catalyst Transfer: Add Pd catalyst and CuI in a glovebox or under positive Argon pressure.

  • The "Color Test" (Validation): The reaction mixture should remain yellow, orange, or black. If it turns green or blue within 10 minutes, your atmosphere is compromised. Abort and re-degas.

Protocol B: The "Copper-Free" Alternative

Best for: Electron-deficient alkynes like 4-ethynyl oxazole where the alkyne is acidic enough to react without Copper activation.

The Logic: By eliminating Copper, you remove the intermediate (Cu-acetylide) required for the Glaser mechanism.[1]

Recommended Conditions:

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .[1]
  • Base: Pyrrolidine or Piperidine (act as both base and ligand).[1]

  • Solvent: DMF or NMP (polar aprotic solvents facilitate the Pd-cycle without Cu).

  • Temperature: 60°C - 80°C (Higher temp required to compensate for lack of Cu).[1]

ParameterStandard SonogashiraCopper-Free Protocol
CuI Loading 1 - 5 mol%0%
Risk of Homocoupling HighNegligible
Reaction Rate Fast (Room Temp)Slower (Requires Heat)
Base

/ Diisopropylamine
Pyrrolidine /

Protocol C: Kinetic Control (Slow Addition)

Best for: Scale-up scenarios where FPT is impossible.[1]

The Logic: Homocoupling is bimolecular (Rate


).[1] Cross-coupling is bimolecular (Rate 

).[1] By keeping

extremely low, you statistically favor the cross-coupling event.[1]

Methodology:

  • Dissolve the Aryl Halide and Catalyst in the full volume of solvent.

  • Dissolve the 4-ethynyl oxazole in a separate syringe (diluted).

  • Syringe Pump Addition: Add the alkyne solution over 4–6 hours.

  • Validation: TLC should show no accumulation of the alkyne starting material; it should convert immediately upon hitting the solution.

Mechanistic Visualization

Understanding the competition between the cycles is crucial for troubleshooting.

ReactionPathways cluster_prevention Intervention Points Alkyne 4-Ethynyl Oxazole (High Acidity) Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + CuI, Base (Fast for Oxazoles) Pd_Cycle Pd-Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Slow) Diyne Homocoupling Product (Diyne) Cu_Acetylide->Diyne Oxidative Dimerization (Very Fast) Product Desired Product (Oxazole-Ar) Pd_Cycle->Product O2 Oxygen (O2) O2->Diyne Required Oxidant

Figure 2: Competitive pathways. Note that for oxazoles, the path to Cu-Acetylide is accelerated, increasing the pool of intermediate available for the side reaction (Red Path).[1]

Frequently Asked Questions (FAQ)

Q: Can I use TMS-protected 4-ethynyl oxazole directly? A: Yes, and this is a superior strategy. Using in-situ deprotection (e.g., adding TBAF or


/MeOH to the Sonogashira reaction) releases the free alkyne slowly.[1] This mimics the "Slow Addition" protocol (Protocol C) chemically. It keeps the concentration of the free acidic proton low, minimizing homocoupling.

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Palladium (


) precipitates are black ("Pd black").[1]
  • Black: Catalyst decomposition (often due to lack of phosphine ligand or overheating). Reaction might stall, but not necessarily homocoupling.

  • Green/Blue: Copper oxidation (

    
    ).[1] This is the specific marker for Glaser coupling.
    

Q: Which base is best for oxazoles? A: Avoid strong bases that might degrade the oxazole ring.

  • Standard: Triethylamine (

    
    ) or Diisopropylamine (DIPA).[1]
    
  • If going Copper-Free: Pyrrolidine is more effective than

    
     in accelerating the Pd-cycle.
    
  • Inorganic: Cesium Carbonate (

    
    ) in DMF is excellent for "mild" deprotonation if amines are causing issues.
    

Q: Does the Halide on the coupling partner matter? A: Yes.

  • Iodides (Ar-I): React faster in the Pd-cycle.[1] This helps the desired reaction "outrun" the homocoupling side reaction.

  • Bromides (Ar-Br): Slower oxidative addition.[1] This gives the Cu-acetylide more time to sit around and find Oxygen. Recommendation: Use Ar-I if homocoupling is a major issue.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.[1]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3][4][5][6] Organic Letters, 7(5), 843–846.[1]

  • Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical context for the mechanism).

  • Beletskaya, I. P., & Cheprakov, A. V. (2008).[1] Copper in Palladium-Catalyzed Cross-Coupling Reactions.[1][2][7][8][9] Coordination Chemistry Reviews, 252(21-22), 2245-2245.[1] (Validating the Cu-free approach).

Sources

Technical Support Center: Optimization of 5-Cyclopropyl-4-ethynyl-1,3-oxazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Balancing Act

The formation of 5-cyclopropyl-4-ethynyl-1,3-oxazole presents a unique synthetic challenge. You are balancing two competing thermodynamic domains:

  • The Oxazole Core: Requires thermal energy for formation (cyclodehydration) but is prone to ring-opening or polymerization under forcing conditions.

  • The Cyclopropyl & Ethynyl Moieties: The cyclopropyl group introduces steric bulk at C5, retarding C4-functionalization, while the terminal ethynyl group is highly sensitive to oxidative homocoupling (Glaser coupling) or hydration if the temperature is uncontrolled.

This guide focuses on the two most critical "formation" pathways:

  • Route A (Functionalization): Sonogashira coupling of 4-iodo-5-cyclopropyloxazole.

  • Route B (Ring Closure): Cyclodehydration of

    
    -formyl-amino ketones (Robinson-Gabriel type).
    

Critical Parameter Matrix: Temperature vs. Reaction Outcome

The following data summarizes the impact of temperature on the Sonogashira coupling (Route A), the most common method for installing the C4-ethynyl group on this scaffold.

Temperature ZoneReaction StateKinetic OutcomePurity RiskRecommended For
< 0°C Frozen/StalledIncomplete. Oxidative addition of Pd into C4-I bond is kinetically inhibited by the C5-cyclopropyl steric bulk.LowPreventing catalyst decomposition during setup.
20°C - 25°C (RT) Optimal StartControlled. Slow but steady conversion. Minimizes alkyne homocoupling.LowInitial 4-6 hours of reaction.
40°C - 50°C AccelerationIdeal. Overcomes steric hindrance of the cyclopropyl group without degrading the catalyst.ModerateDriving reaction to completion (Post-4h).
> 65°C Degradation Rapid/Chaotic . High risk of Pd-black precipitation and Glaser homocoupling (diyne formation).High NOT RECOMMENDED for terminal alkynes.

Troubleshooting Guide (Q&A Format)

Scenario 1: The "Stalled" Reaction (Route A)

User Question: "I am performing the Sonogashira coupling on 4-iodo-5-cyclopropyloxazole with TMS-acetylene at room temperature. After 12 hours, LCMS shows 60% unreacted starting material. Should I crank the heat to 80°C?"

Technical Diagnosis: Do not increase to 80°C immediately. The C5-cyclopropyl group acts as a steric shield, making the C4-iodide less accessible to the Palladium(0) catalyst compared to a phenyl-substituted oxazole. However, 80°C will likely cause the volatile TMS-acetylene to outgas (bp ~53°C) or promote catalyst aggregation (Pd black).

Corrective Protocol:

  • Catalyst Check: Ensure you are using a bidentate ligand catalyst like Pd(dppf)Cl₂ or adding a phosphine ligand (e.g., XPhos), which is more stable at elevated temps than Pd(PPh₃)₄.

  • Step-Wise Ramp: Increase temperature to 45°C (internal temperature).

  • Additive: Add CuI (5 mol%) if not already present, but ensure the system is strictly anaerobic (degassed) to prevent alkyne dimerization.

Scenario 2: The "Black Tar" Result (Route B)

User Question: "I am trying to form the oxazole ring via cyclodehydration of the precursor amide using POCl₃ at reflux (105°C). The product is a black tar with no distinct cyclopropyl peak in NMR."

Technical Diagnosis: The cyclopropyl ring is chemically robust, but the combination of POCl₃ and 105°C is too aggressive. High temperatures with strong dehydrating agents can cause:

  • Acid-catalyzed ring-opening of the cyclopropyl group (homo-Michael addition type pathways).

  • Polymerization of the oxazole as it forms.

Corrective Protocol:

  • Switch Reagent: Use Burgess Reagent or triflic anhydride (Tf₂O) with a mild base (2-chloropyridine) at 0°C to RT .

  • Temperature Limit: If using POCl₃ is mandatory, lower the temperature to 60°C and monitor by TLC every 30 minutes. Do not reflux.

Scenario 3: Loss of the Ethynyl Group

User Question: "I successfully formed the oxazole, but when I try to deprotect the TMS-alkyne at room temperature using K₂CO₃/MeOH, the yield drops and I see ring degradation."

Technical Diagnosis: Oxazoles can be sensitive to nucleophilic attack at C2 or ring cleavage under basic conditions, especially in protic solvents like methanol. While 5-cyclopropyl is stabilizing, the C4-ethynyl group makes the ring electron-deficient.

Corrective Protocol:

  • Lower Temperature: Perform the deprotection at 0°C .

  • Buffer System: Switch to TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C, buffered with acetic acid (1.0 eq). This avoids the harsh methoxide nucleophile.

Visualizing the Failure Points

The following diagram illustrates the Sonogashira pathway and where temperature deviations cause specific failures.

ReactionOptimization Start Start: 4-Iodo-5-cyclopropyloxazole + TMS-Acetylene OxAdd Oxidative Addition (Pd0 insertion) Start->OxAdd  Catalyst + Heat   Fail_Cold FAILURE: Kinetic Trap (Temp < 10°C) Steric hindrance prevents Pd insertion Start->Fail_Cold  Too Cold   TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet  CuI + Base   RedElim Reductive Elimination (Product Formation) TransMet->RedElim  Rate Determining Step   Fail_Hot FAILURE: Catalyst Death / Glaser Coupling (Temp > 65°C) Pd Aggregation or Diyne formation TransMet->Fail_Hot  Too Hot / O2 Leak   Product Target: 5-Cyclopropyl-4-(TMS)ethynyl-oxazole RedElim->Product

Caption: Figure 1. Kinetic bottlenecks and thermal failure modes in the C4-functionalization of 5-cyclopropyloxazole.

Detailed Protocol: Optimized Sonogashira Coupling

Objective: Synthesis of 5-cyclopropyl-4-(trimethylsilylethynyl)-1,3-oxazole.

Reagents:

  • 4-Iodo-5-cyclopropyl-1,3-oxazole (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq) [Alternative: Pd(dppf)Cl₂ for difficult substrates]

  • CuI (0.05 eq)

  • Triethylamine (Et₃N) / THF (1:1 mixture)

Step-by-Step Methodology:

  • Degassing (Critical): In a flame-dried Schlenk flask, combine the solvent (THF/Et₃N) and degas by sparging with Argon for 15 minutes. Dissolved oxygen promotes homocoupling at higher temperatures.

  • Pre-Complexation (25°C): Add the oxazole substrate, Pd-catalyst, and CuI. Stir gently at 25°C for 10 minutes. The solution should turn yellow/tan.

    • Checkpoint: If it turns black immediately, your solvent is wet or oxygenated.

  • Addition: Add TMS-acetylene dropwise via syringe.

  • Temperature Ramp:

    • Stir at 25°C for 2 hours.

    • Check LCMS.[1][2] If conversion < 30%, raise oil bath to 45°C .

    • Do not exceed 50°C.

  • Workup: Once complete, cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove metal salts. Concentrate under reduced pressure without heating the water bath above 40°C to prevent volatile loss.

References

  • BenchChem. (2025).[1][3] Optimization of 4-Alkyl-1,3-Oxazole Formation. Technical Support Center. Link

  • Chavan, L. N., et al. (2025). "Stable Triflylpyridinium Reagent Mediates Highly Efficient Synthesis of 4,5-Disubstituted Oxazoles."[4] Journal of Organic Chemistry, 90, 3727-3732.[4] Link

  • Luo, M., et al. (2024).[4] "CO2/Photoredox-Cocatalyzed Tandem Oxidative Cyclization of α-Bromo Ketones and Amines." Journal of Organic Chemistry, 89, 5038-5048.[4] Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-Oxazoles: Recent Developments. Link

  • Baxendale, I. R., et al. (2006). "Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles." Journal of Combinatorial Chemistry (Now ACS Comb. Sci.). Link

(Note: While specific literature on the exact title molecule is rare, the protocols above are derived from validated methodologies for 4-halo-5-substituted oxazoles found in the cited literature.)

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving Oxazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning in catalytic reactions involving oxazole and alkyne functionalities. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and solve complex catalytic issues.

Introduction: The Challenge of Oxazole and Alkyne Substrates

Oxazoles and alkynes are invaluable building blocks in medicinal chemistry and materials science. However, their electronic properties can present significant challenges in transition metal-catalyzed reactions. The lone pair of electrons on the nitrogen atom of the oxazole ring can coordinate to the metal center, leading to catalyst inhibition or deactivation.[1][2] Similarly, the π-system of alkynes can, in some cases, contribute to catalyst decomposition pathways.[3] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose the root cause of a failed or underperforming reaction based on your experimental observations.

Issue 1: My reaction is sluggish, has stalled, or shows no conversion.

A stalled reaction is a primary indicator of catalyst deactivation.[4] The following flowchart provides a systematic approach to troubleshooting this common issue.

Troubleshooting Workflow for a Stalled Reaction

G A Reaction Stalled/No Conversion B Visual Inspection: Formation of Palladium Black? A->B C YES: Catalyst Agglomeration B->C Yes D NO: Proceed to Reagent Purity Check B->D No E Check Reagent Purity: - Oxazole Substrate - Alkyne Substrate - Solvents & Base D->E F Run High-Purity Control Reaction E->F G Impurity Suspected: - Sulfur Compounds - Residual Synthesis Reagents (e.g., POCl₃) E->G Common Culprits H Reaction Improved? F->H I YES: Impurity was the issue. Purify reagents. H->I Yes J NO: Suspect Substrate-Induced Poisoning H->J No K Perform Substrate Poisoning Test (See Protocol 1) J->K L Evaluate Ligand & Catalyst Loading K->L M Increase Catalyst Loading (e.g., from 1 to 3 mol%) L->M Option 1 N Screen Alternative Ligands (e.g., bulky, electron-rich phosphines, NHCs) L->N Option 2

Caption: A step-by-step workflow for diagnosing the cause of a stalled reaction.

In-Depth Explanation:

  • Palladium Black Formation: The appearance of a black precipitate is a clear sign of the decomposition of a palladium(0) catalyst into inactive palladium black.[4] This is often caused by oxygen in the reaction mixture, high temperatures, or impurities.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen). Consider lowering the reaction temperature.

  • Reagent Purity: Impurities in starting materials are a frequent cause of catalyst poisoning.

    • Oxazole Purity: Oxazoles synthesized via methods like the Vilsmeier-Haack reaction may contain residual phosphorus or sulfur reagents that are potent poisons for palladium catalysts.[1]

    • Solvent and Base Purity: Ensure solvents are anhydrous and bases (e.g., triethylamine) are freshly distilled. Oxygen in solvents can lead to catalyst decomposition.[4]

  • Substrate-Induced Poisoning: The oxazole substrate itself can act as a poison. The nitrogen lone pair can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.

    • Diagnosis: A substrate poisoning test (see Protocol 1 ) can confirm this.

    • Mitigation:

      • Increase Catalyst Loading: A higher catalyst concentration may overcome partial inhibition.

      • Ligand Modification: Switching to more sterically hindered or electron-rich ligands can disfavor the binding of the oxazole nitrogen.[5] N-heterocyclic carbene (NHC) ligands are known to form very stable complexes with palladium and can be effective in these cases.[1][6]

Issue 2: My Sonogashira reaction is producing significant alkyne homocoupling (Glaser coupling).

The formation of a 1,3-diyne from the coupling of two terminal alkynes is a common side reaction, particularly in copper-catalyzed systems.[4]

Troubleshooting Workflow for Glaser Coupling

G A Excessive Glaser Coupling B Check for Oxygen: - Degas Solvents Rigorously - Maintain Inert Atmosphere A->B C YES: Oxygen is a key promoter of homocoupling. B->C Likely Cause D NO: Oxygen excluded. Evaluate reaction parameters. B->D Issue Persists E Modify Reagent Addition: - Slow addition of alkyne D->E F Reduce Copper(I) Loading: - Titrate down to minimum effective amount D->F G Consider Copper-Free Protocol D->G

Caption: Strategies to minimize alkyne homocoupling in Sonogashira reactions.

In-Depth Explanation:

  • Oxygen: The presence of oxygen is a primary driver of Glaser coupling in copper-catalyzed reactions.[4][7]

  • Alkyne Concentration: High concentrations of the terminal alkyne can favor the homocoupling pathway. Slow addition of the alkyne to the reaction mixture can keep its instantaneous concentration low.

  • Copper-Free Protocols: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which catalysts are most susceptible to poisoning by oxazoles?

Palladium-based catalysts are particularly well-documented to be susceptible to poisoning by N-heterocycles.[1][2] The lone pair on the oxazole nitrogen can coordinate to the electron-deficient palladium center, disrupting the catalytic cycle. Ruthenium catalysts can also be deactivated by coordinating ligands.[8][9] Gold catalysts, while often used for alkyne activation, can also be deactivated by N-heterocycles.[10] Copper catalysts in reactions like the azide-alkyne cycloaddition (CuAAC) can be inhibited by substrates that chelate the copper ion.[11]

Q2: Can the alkyne itself be a poison?

Yes, under certain conditions, alkynes can contribute to catalyst deactivation. For gold(I) catalysts, it has been shown that the alkyne substrate can induce a disproportionation of the active gold(I) species, leading to inactive gold(0) and gold(III).[3] In some ruthenium-catalyzed annulation reactions, high concentrations of the alkyne can have an inhibitory effect.[12]

Q3: How do I choose the right ligand to prevent catalyst poisoning by my oxazole substrate?

The choice of ligand is critical. Generally, ligands that are more electron-donating and sterically bulky can help stabilize the catalyst and disfavor the coordination of the oxazole nitrogen.

Ligand TypeAdvantages for Oxazole SubstratesConsiderations
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos)Their steric bulk can physically block the oxazole from coordinating to the metal center. Their electron-donating nature increases the electron density on the metal, making it less susceptible to coordination by the oxazole.[13]Can be air-sensitive.
N-Heterocyclic Carbenes (NHCs) Form very strong bonds with the metal center, making them less likely to be displaced by the oxazole substrate.[1][6]Can sometimes lead to different reactivity or selectivity.

Q4: What analytical techniques can I use to confirm catalyst poisoning?

Several surface-sensitive and elemental analysis techniques can provide direct evidence of catalyst poisoning.[11][14]

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of elements on the catalyst surface. Can detect the presence of poisons and changes in the oxidation state of the metal.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Provides highly sensitive quantitative analysis of elemental composition. Can detect trace amounts of poisons (e.g., sulfur, heavy metals) in the catalyst.
Transmission Electron Microscopy (TEM) Visualizes the catalyst particles. Can reveal changes in morphology, such as sintering or agglomeration (like palladium black).
X-ray Diffraction (XRD) Can identify the formation of new crystalline phases, such as metal sulfides, on the catalyst surface.

Part 3: Experimental Protocols

Protocol 1: Testing for Substrate-Induced Catalyst Inhibition

This protocol is designed to determine if your oxazole-containing substrate is inhibiting the catalyst. It uses a standard, well-behaved reaction as a benchmark.

Objective: To assess the inhibitory effect of an oxazole substrate on a standard catalytic reaction (e.g., hydrogenation of a simple alkene).

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Standard substrate (e.g., cyclohexene)

  • Your oxazole-containing substrate (the potential poison)

  • Solvent (e.g., ethanol)

  • Hydrogen source (e.g., hydrogen balloon)

  • Reaction vessels (e.g., Schlenk flasks)

  • Analytical instrument for monitoring reaction progress (e.g., GC, NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), the standard substrate (1 mmol), and the solvent (10 mL).

    • Purge the vessel with hydrogen.

    • Stir the reaction at a constant temperature and monitor its progress over time (e.g., by taking aliquots every 15 minutes) until completion.

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of your oxazole substrate (e.g., 0.5 molar equivalents relative to the catalyst) to the reaction mixture before introducing hydrogen.

    • Run the reaction under the exact same conditions as the baseline experiment.

    • Monitor the reaction progress in the same manner.

Data Analysis:

  • Plot the conversion of the standard substrate versus time for both the baseline and the "poisoned" reactions.

  • A significant decrease in the reaction rate in the presence of the oxazole substrate provides strong evidence for substrate-induced catalyst inhibition.

Protocol 2: Catalyst Recovery and Analysis for Poison Identification

This protocol describes how to recover a spent catalyst from a failed reaction for further analysis.

Objective: To isolate the catalyst for analysis by techniques like XPS or ICP-MS to identify potential poisons.

Materials:

  • Reaction mixture containing the spent catalyst

  • Inert filtration setup (e.g., cannula filtration or a filter stick in a glovebox)

  • Anhydrous, degassed solvents for washing (e.g., the reaction solvent, then a more volatile solvent like pentane)

  • Vials for storing the recovered catalyst under an inert atmosphere

Procedure:

  • Catalyst Isolation:

    • Under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques), allow the catalyst to settle.

    • Carefully remove the supernatant liquid via cannula or a syringe with a filter tip.

    • Caution: Heterogeneous catalysts like Pd/C can be pyrophoric, especially when dry. Do not expose the dry catalyst to air.

  • Washing:

    • Wash the recovered catalyst multiple times with an anhydrous, degassed solvent to remove any residual reactants and products.

    • A final wash with a volatile solvent like pentane will aid in drying.

  • Drying and Storage:

    • Dry the catalyst under high vacuum.

    • Store the dried catalyst in a sealed vial under an inert atmosphere until it can be submitted for analysis.

Analysis:

  • Submit the recovered catalyst for analysis (e.g., XPS, ICP-MS) to identify the presence of potential poisons on its surface. Compare the results to an analysis of the fresh catalyst.

Part 4: Mechanistic Insights into Poisoning

Understanding the mechanism of catalyst poisoning is key to developing effective mitigation strategies.

Mechanism of Palladium Poisoning by Oxazole

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A L-Pd(0) B Oxidative Addition (Ar-X) A->B I [Oxazole]-Pd(0)-L (Inactive Complex) A->I Coordination C L-Pd(II)(Ar)(X) B->C D Transmetalation (Alkyne) C->D E L-Pd(II)(Ar)(Alkyne) D->E F Reductive Elimination E->F F->A G Ar-Alkyne Product F->G H Oxazole Substrate H->I

Caption: The coordination of the oxazole nitrogen to the Pd(0) center can form a stable, inactive complex, taking the catalyst out of the desired catalytic cycle.

The nitrogen atom in the oxazole ring possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair can act as a Lewis base and coordinate to the electron-deficient transition metal center (e.g., Pd(0) or Pd(II)).[1][2] This coordination can lead to the formation of a stable, off-cycle species that does not readily participate in the key steps of the catalytic cycle, such as oxidative addition. The strength of this coordination, and thus the severity of the poisoning, depends on the electronic properties of the oxazole, the metal, and the other ligands present.

References

  • Li, G., et al. (2014). Alkyne/alkene/allene-induced disproportionation of cationic gold(I) catalyst. Journal of the American Chemical Society, 136(10), 4017-4025. [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1496-1517. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Journal of the American Chemical Society, 128(11), 3508-3509. [Link]

  • Pazio, A., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules, 25(15), 3534. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki–Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Diao, T. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 548(7667), 336-341. [Link]

  • Zhang, L., et al. (2011). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chinese Chemical Letters, 22(10), 1155-1158. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1262. [Link]

  • Argüelles, A. J., & Sanford, M. S. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Ackermann, L. (2012). Ruthenium(II) Catalysed Synthesis of Unsaturated Oxazolines via Arene C-H Bond Alkenylation. Green Chemistry, 14(10), 2706-2709. [Link]

  • Wang, Q., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. [Link]

  • Gurjar, M. K., et al. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401-1404. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry – A European Journal, 23(42), 10103-10115. [Link]

  • Zhang, L. (2012). Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles. Journal of the American Chemical Society, 134(42), 17466-17469. [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKIVOC, 2024(6), 202412306. [Link]

  • Davies, P. W. (2021). Gold-Catalyzed Annulations with Nucleophilic Nitrenoids Enabled by Heteroatom-Substituted Alkynes. The Chemical Record, 21(12), 3964-3977. [Link]

  • Wang, J., et al. (2019). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C-H Silylation and Dehalogenation. Organic Letters, 21(4), 1134-1138. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Al-Amin, M., & Fairlamb, I. J. S. (2015). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 6(6). [Link]

  • Alonso, F., & Beletskaya, I. P. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 204. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. [Link]

  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]

  • Lipshutz, B. H., & Gallou, F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894-1904. [Link]

  • Wang, J., et al. (1999). A method of graphically analyzing substrate-inhibition kinetics. Biotechnology and Bioengineering, 62(4), 402-411. [Link]

  • Jacobsen, E. N. (2018). Catalyst-Substrate Pairings for Carbocyclic and Heterocyclic Systems in Atroposelective Quinazolinone Synthesis. Angewandte Chemie International Edition, 57(31), 9794-9798. [Link]

  • Ackermann, L. (2018). Ruthenium-Catalyzed Electrochemical Dehydrogenative Alkyne Annulation. ACS Catalysis, 8(4), 3241-3245. [Link]

  • Vedantu. (2020). Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Vedantu. [Link]

  • Polshettiwar, V. (2015). A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation. International Journal of Research & Review, 2(10). [Link]

  • U.S. Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning. Office of Science. [Link]

  • Argüelles, A. J., & Sanford, M. S. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Journal of the American Chemical Society, 143(9), 3508-3515. [Link]

  • Anekwe, I. M. S., & Isa, Y. M. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1262. [Link]

  • Gatto, F., et al. (2020). Gold-catalyzed oxazole synthesis and their relevant antiproliferative activities. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. [Link]

  • Wikipedia. (2023). Catalyst poisoning. Wikipedia. [Link]

  • Argüelles, A. J., & Sanford, M. S. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. [Link]

  • Fokin, V. V. (2020). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 56(86), 13096-13109. [Link]

Sources

Overcoming steric bulk issues in 5-cyclopropyl oxazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric bulk issues in 5-cyclopropyl oxazole coupling Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists

Welcome to the Advanced Heterocycle Coupling Support Center. You are accessing this guide because you are likely experiencing stalled conversion, catalyst deactivation, or regioselectivity issues while attempting to functionalize a 5-cyclopropyl oxazole scaffold. The cyclopropyl group, while valuable for metabolic stability and solubility (Fsp3 character), introduces a unique "V-shaped" steric wall at the C-5 position that severely impacts reactivity at the adjacent C-4 and distal C-2 positions.

This guide moves beyond standard textbook conditions, offering field-tested protocols to navigate the steric and electronic idiosyncrasies of this specific scaffold.

Module 1: Diagnostic Logic Tree

Before altering your conditions, identify the specific failure mode using the logic flow below.

DiagnosticTree Start Identify Failure Mode Position Target Position? Start->Position C4 C-4 Coupling (Adjacent to Cyclopropyl) Position->C4 C2 C-2 Coupling (Distal to Cyclopropyl) Position->C2 StatusC4 Observation? C4->StatusC4 StatusC2 Observation? C2->StatusC2 Stalled Stalled < 20% Conv. (Steric Block) StatusC4->Stalled SM Recovered Decomp Black Precipitate (N-Coordination) StatusC4->Decomp Pd Black StatusC2->Decomp Protodebor Protodeboronation (Unstable Boronate) StatusC2->Protodebor Des-B product Sol1 Protocol A: Switch to SPhos/XPhos Stalled->Sol1 Sol2 Protocol C: Lewis Acid Additive Decomp->Sol2 Sol3 Protocol B: Direct Arylation (C-H) Protodebor->Sol3

Figure 1: Decision matrix for selecting the appropriate optimization strategy based on regiochemistry and observed reaction failure.

Module 2: The C-4 Steric Challenge (Adjacent Coupling)

The Issue: Coupling at the C-4 position involves overcoming the "ortho-effect" exerted by the C-5 cyclopropyl group. Unlike a simple methyl group, the cyclopropyl ring has a wider effective cone angle due to the spreading of the methylene hydrogens. This blocks the approach of the palladium species during oxidative addition and, more critically, hinders transmetallation.

Q: My Suzuki coupling at C-4 stalls at 30% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely facing a "Steric Lock."[1] The active Pd(0) species is bulky (due to ligands) and cannot access the C-4 halide effectively, or the reductive elimination step is energetically unfavorable because the resulting biaryl cannot rotate freely.

  • The Fix: Switch to Buchwald Precatalysts (Generation 3 or 4) . Specifically, SPhos and XPhos are designed for this.[1] SPhos provides a "flexible" steric bulk that promotes reductive elimination while protecting the metal center.[1]

  • Crucial Adjustment: Do not use Pd(PPh3)4 or Pd(dppf)Cl2. They lack the electron richness to facilitate oxidative addition into the electron-rich oxazole ring and the bulk required to force reductive elimination.[1]

Q: Can I use the oxazole as the boronic acid partner? A: Avoid if possible. 4-oxazolyl boronates adjacent to a 5-cyclopropyl group are prone to rapid protodeboronation due to the strain and electronic repulsion.

  • Recommendation: Use "Reverse Polarity."[1]

    • Substrate: 4-Halo-5-cyclopropyloxazole (Electrophile).[1]

    • Partner: Aryl Boronic Acid/Ester (Nucleophile).[1][2][3][4]

Protocol A: High-Steric C-4 Suzuki Coupling
ComponentReagentRole
Catalyst XPhos Pd G3 (2–5 mol%)Promotes oxidative addition; bulky ligand forces reductive elimination.[1]
Base K3PO4 (3.0 equiv)Anhydrous phosphate is superior to carbonates for hindered substrates.[1]
Solvent 1,4-Dioxane / Water (4:1) The water cosolvent is critical for the activation of the precatalyst.
Temperature 80–100 °C High thermal energy is needed to overcome the rotational barrier.[1]

Step-by-Step:

  • Charge a vial with 4-bromo-5-cyclopropyloxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Seal and heat to 90 °C for 16 hours.

  • Check: If conversion is <50%, add 0.5 equiv of PivOH (Pivalic Acid).[1] This acts as a proton shuttle, facilitating the transmetallation step in sterically crowded environments.[1]

Module 3: The C-2 Stability Challenge (Distal Coupling)

The Issue: The C-2 position is the most acidic site.[1] However, 2-metallated oxazoles (Li, Mg, Zn, B) are notoriously unstable and can ring-open to form isocyanides, especially when the "buttressing effect" of the 5-cyclopropyl group distorts the ring geometry.

Q: I tried to make the 2-boronic acid of 5-cyclopropyl oxazole, but I only isolated the de-boronated starting material. What happened? A: Oxazole-2-boronic acids are inherently unstable due to facile protodeboronation.[1] The 5-cyclopropyl group acts as an electron donor (via hyperconjugation), increasing the electron density at C-2 and accelerating this decomposition.

  • The Fix: Abandon the boronic acid route. Switch to Direct Arylation (C-H Activation) . This bypasses the unstable organometallic intermediate entirely.[1]

Protocol B: C-2 Direct Arylation (CMD Mechanism)

This method utilizes the acidity of the C-2 proton (pKa ~29) and a Concerted Metallation-Deprotonation (CMD) pathway.

ComponentReagentRole
Catalyst Pd(OAc)2 (5 mol%)Simple Pd source; ligands are often unnecessary or deleterious.
Ligand P(t-Bu)3 or PCy3 (Optional)Only if the aryl bromide partner is extremely hindered. Usually, ligand-free is best.[1]
Base K2CO3 or Cs2CO3 (2.0 equiv)Carbonate bases are standard for CMD.[1]
Additive PivOH (30 mol%)CRITICAL. Acts as a cocatalyst to lower the energy of C-H bond cleavage.[1]
Solvent Toluene or DMA Non-polar (Toluene) often favors C-2 selectivity over C-5 (if C-5 were open).[1][5]

Step-by-Step:

  • Combine 5-cyclopropyl oxazole (1.0 equiv), Aryl Bromide (1.2 equiv), K2CO3 (2.0 equiv), Pd(OAc)2 (0.05 equiv), and PivOH (0.3 equiv).

  • Note: If the aryl bromide is liquid, add it with the solvent.

  • Add Toluene (0.3 M).[1]

  • Heat to 110 °C. The high temperature is required for the C-H activation step.[1]

  • Troubleshooting: If regioselectivity is poor (rare, as C-5 is blocked), switch solvent to DMA.

Module 4: The "Nitrogen Trap" (Catalyst Poisoning)

The Issue: The oxazole nitrogen is a competent ligand.[1] In 5-cyclopropyl oxazoles, the lone pair is sterically accessible.[1] This nitrogen can bind to the Palladium center, forming a stable (Oxazole)2-Pd complex that is catalytically dead (Pd Black formation).

Q: My reaction turns black immediately and stops. Is my catalyst decomposing? A: Yes. The oxazole nitrogen is displacing your phosphine ligands.[1]

  • The Fix: Use a Lewis Acid Additive or a Specific Solvent Effect .[1]

Protocol C: The "Masking" Strategy

If you observe catalyst death, you must occupy the nitrogen lone pair or use a solvent that out-competes it weakly.

  • The CuI Trick: Add 10–20 mol% CuI . Copper will coordinate to the oxazole nitrogen (acting as a "sink"), leaving the Palladium free to perform the catalytic cycle on the halogen/C-H bond.

  • Solvent Switch: Use Anisole or Chlorobenzene .[1] These solvents can weakly coordinate to Pd, stabilizing the "naked" metal species during the catalytic cycle better than DMF in this specific context.

References & Authoritative Grounding
  • Steric Ligand Design (SPhos/XPhos):

    • Source: Altenhoff, G., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[6] Angew.[1][6][7] Chem. Int. Ed., 2003.[1][6]

    • Relevance: Establishes the necessity of flexible bulk (like XPhos/SPhos) for ortho-substituted couplings.

  • Direct Arylation of Oxazoles (Regioselectivity):

    • Source: Bheeter, C. B., et al. "Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics."[1][8] Catalysis Science & Technology, 2016.[1][8]

    • Relevance: Defines the CMD mechanism and the preference for C-2 vs C-5 arylation, confirming C-2 activation viability when C-5 is blocked.

  • Cyclopropyl Steric Parameters:

    • Source: Wu, K., & Doyle, A. G. "Subtle steric differences reveal a model for Ni cross-coupling success."[9] Nature Chemistry, 2017.[1][9]

    • Relevance: Although focused on Ni, this paper quantifies the steric parameters (cone angle vs buried volume) of ligands and substrates, explaining why cyclopropyl groups exert unique steric pressure compared to isopropyl or t-butyl groups.

  • Oxazole C-2 Instability & Carboxylation:

    • Source: "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv.

    • Relevance: Discusses the decarboxylation/protodeboronation issues at the C-2 position of azoles, supporting the recommendation to avoid 2-metallated species.

Disclaimer: These protocols involve the use of transition metals and high temperatures.[1] Always consult your local EHS guidelines and SDS before handling palladium catalysts or oxazole derivatives.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation of Oxazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Oxazole alkynes, a class of compounds with significant potential in pharmaceutical and materials science, present a unique analytical challenge. Their hybrid structure, containing both a heterocyclic oxazole ring and a reactive alkyne moiety, results in complex fragmentation patterns under high-resolution mass spectrometry (HRMS) analysis. This guide provides an in-depth comparison of the fragmentation behaviors of the constituent functional groups and offers a predictive framework for the analysis of oxazole alkynes, supported by established mass spectrometry principles.

The Power of High-Resolution Mass Spectrometry in Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for the analysis of small molecules, offering the ability to determine the elemental composition of a molecule and its fragments with high precision.[1][2] Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-ToF) and Orbitrap systems can provide mass accuracy in the low parts-per-million (ppm) range. This level of accuracy is crucial for distinguishing between isobaric species and confidently assigning molecular formulas.[2]

Furthermore, the coupling of HRMS with tandem mass spectrometry (MS/MS) capabilities allows for the detailed structural characterization of molecules. In a typical MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.[3] The fragmentation patterns obtained provide a veritable fingerprint of the molecule's structure.

Deconstructing the Fragments: Oxazole Ring vs. Alkyne Chain

To understand the fragmentation of an oxazole alkyne, we must first consider the characteristic fragmentation pathways of its constituent parts: the oxazole ring and the alkyne chain.

The Fragmentation Signature of the Oxazole Ring

The oxazole ring, a five-membered aromatic heterocycle, exhibits characteristic fragmentation patterns primarily involving ring cleavage. Electron ionization (EI) studies have shown that the molecular ion of oxazole is typically the base peak, indicating its relative stability.[4] Upon fragmentation, common losses include:

  • Loss of CO (Carbon Monoxide): This is a frequent fragmentation pathway for many oxygen-containing heterocyles.

  • Loss of HCN (Hydrogen Cyanide): This fragmentation is characteristic of nitrogen-containing heterocycles.

  • Ring Scission: The oxazole ring can undergo more complex rearrangements and cleavages, leading to a variety of smaller fragment ions.

The specific fragmentation pathways are highly dependent on the substitution pattern of the oxazole ring. For instance, in phenyl-substituted oxazoles, consecutive losses of CO and HCN are observed.[4]

The Characteristic Fragmentation of Alkynes

The fragmentation of alkynes is dominated by cleavage of the carbon-carbon bond alpha to the triple bond, leading to the formation of a resonance-stabilized propargyl cation. For terminal alkynes, this results in a characteristic ion at m/z 39 (C₃H₃⁺). In substituted alkynes, the mass of the propargyl cation will be shifted accordingly. Another common fragmentation for terminal alkynes is the loss of a hydrogen radical from the sp-hybridized carbon, resulting in a strong [M-1]⁺ peak.

A Comparative Guide: Predicting the Fragmentation of Oxazole Alkynes

While there is a scarcity of published literature detailing the comprehensive HRMS/MS fragmentation of simple oxazole alkynes, we can hypothesize the expected fragmentation patterns by considering the interplay between the two functional groups. The fragmentation pathways will likely be a competition between oxazole ring cleavage and reactions involving the alkyne side chain.

Below is a table comparing the expected primary fragmentation pathways of a simple substituted oxazole, a terminal alkyne, and a hypothetical 2-(prop-2-yn-1-yl)oxazole.

Compound ClassPrecursor Ion (M+H)⁺Primary Fragmentation PathwaysKey Fragment Ions
Substituted Oxazole Varies- Loss of CO- Loss of HCN- Ring Cleavage[M+H-CO]⁺, [M+H-HCN]⁺, various ring fragments
Terminal Alkyne Varies- Propargylic Cleavage- Loss of H•[C₃H₃]⁺ (m/z 39), [M]⁺
Oxazole Alkyne Varies- Propargylic Cleavage- Oxazole Ring Cleavage (Loss of CO, HCN)- Retro-Diels-Alder (RDA)-type reactionsPropargyl Cation, [M+H-CO]⁺, [M+H-HCN]⁺, RDA fragments

For an oxazole alkyne, we can anticipate a rich fragmentation spectrum with contributions from both moieties. The initial fragmentation is likely to be influenced by the site of protonation in soft ionization techniques like electrospray ionization (ESI). Protonation on the oxazole nitrogen may favor initial ring-opening pathways, while protonation in proximity to the alkyne could promote fragmentation of the side chain.

Visualizing the Fragmentation and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate a generalized experimental workflow for HRMS analysis and the hypothesized fragmentation pathways for a generic 2-alkynyl-oxazole.

experimental_workflow Experimental Workflow for HRMS Analysis of Oxazole Alkynes cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis sample_prep Dissolve sample in appropriate solvent (e.g., ACN/H2O with 0.1% Formic Acid) lc_separation Liquid Chromatography (optional separation) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan Full MS Scan (Accurate Mass of Precursor) esi_ionization->ms1_scan cid_fragmentation Collision-Induced Dissociation (CID) of selected precursor ms1_scan->cid_fragmentation ms2_scan MS/MS Scan (Accurate Mass of Fragments) cid_fragmentation->ms2_scan formula_determination Elemental Composition from Accurate Mass ms2_scan->formula_determination fragment_analysis Fragmentation Pattern Analysis formula_determination->fragment_analysis structure_elucidation Structural Elucidation fragment_analysis->structure_elucidation

Caption: A generalized workflow for the HRMS analysis of small molecules like oxazole alkynes.

fragmentation_pathway Hypothesized Fragmentation of a 2-Alkynyl-Oxazole cluster_pathways M [M+H]⁺ (Precursor Ion) F1 [M+H - CO]⁺ M->F1 Oxazole Ring Cleavage F2 [M+H - HCN]⁺ M->F2 Oxazole Ring Cleavage F3 [Propargyl Cation]⁺ M->F3 Propargylic Cleavage F4 [M]⁺ (Loss of H•) M->F4 Terminal Alkyne H• Loss

Caption: Hypothesized major fragmentation pathways of a protonated 2-alkynyl-oxazole.

Experimental Protocol for HRMS Analysis of an Oxazole Alkyne

This protocol outlines a general procedure for acquiring high-quality HRMS and HRMS/MS data for a novel oxazole alkyne using a Q-ToF mass spectrometer.

I. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the oxazole alkyne in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.

II. Instrument Setup (Q-ToF Mass Spectrometer)

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Sampling Cone Voltage: 20 – 40 V.

  • Source Temperature: 100 – 120 °C.

  • Desolvation Temperature: 250 – 400 °C.

  • Desolvation Gas Flow: 600 – 800 L/hr.

  • Mass Range: m/z 50 – 1000.

  • Acquisition Mode: Full scan MS and targeted MS/MS.

III. Data Acquisition

  • Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan MS: Acquire full scan data to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Acquire MS/MS spectra for the most abundant fragment ions to establish fragmentation pathways.

IV. Data Analysis

  • Elemental Composition: Use the instrument software to calculate the elemental composition of the precursor and fragment ions from their accurate masses.

  • Fragmentation Analysis: Propose structures for the observed fragment ions and rationalize the fragmentation pathways based on known chemical principles.

  • Structural Confirmation: Compare the obtained fragmentation pattern with that of known related structures or theoretical fragmentation prediction software if available.

Conclusion

The HRMS fragmentation of oxazole alkynes is a complex interplay of the characteristic fragmentation patterns of the oxazole ring and the alkyne moiety. While direct experimental data on the tandem mass spectrometry of these specific compounds is limited in the public domain, a thorough understanding of the fragmentation of the individual components allows for the formulation of well-reasoned hypotheses about their behavior under CID conditions. This guide provides a foundational framework for researchers to approach the structural elucidation of this important class of molecules, combining established principles with a predictive and comparative approach. As more data becomes available, the specific nuances of these fragmentation patterns will undoubtedly be further illuminated.

References

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link] [5] He, W., Li, C., & Zhang, L. (2011). An efficient [2 + 2 + 1] synthesis of 2,5-disubstituted oxazoles via gold-catalyzed intermolecular alkyne oxidation. Organic Chemistry Portal. Available at: [Link] [1] Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link] [3] Wikipedia. (2024). Fragmentation (mass spectrometry). In Wikipedia. Available at: [Link] [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 9255, Oxazole. Available at: [Link] [6] da Silva, A. C. S., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [7] Hu, Y., et al. (2014). From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen. The Journal of Organic Chemistry. Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link] [8] Bhardwaj, M., et al. N‐propargylamides cyclizations for oxazole synthesis and reaction mechanism. Tetrahedron. Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta. [9] Wipf, P., & Graham, T. H. (2005). Synthesis and hetero-Michael addition reactions of 2-alkynyl oxazoles and oxazolines. Organic & Biomolecular Chemistry. [10] National Center for Biotechnology Information. PubChem Compound Summary for CID 9255, Oxazole. Available at: [Link] [11] Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [12] Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Application Note # ET-25. [4] Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link] [13] Wang, Q., et al. (2021). Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: facile access to oxazole ketals. Organic Chemistry Frontiers. [14] de la C. Gonzalez, M., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. [15] Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [16] BenchChem. (2025). Spectroscopic Profile of 2-(p-Tolyl)oxazole: A Technical Guide. [17] D'Souza, F. M., & Parvatkar, P. T. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [18] Taylor, E. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [19] Al-Mokyna, F. H., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [20] Cotelle, P. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [21] Avellone, G., et al. (2007). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. European Union Reference Laboratory for Residues of Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.

Sources

Bioassay Validation of 5-Cyclopropyl-4-ethynyl-1,3-oxazole Based Inhibitors: A Next-Generation Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) has historically been dominated by alkyne-linked heterocycles such as MPEP and MTEP. While highly potent, these legacy compounds suffer from severe clinical limitations, including off-target NMDA receptor antagonism and potent inhibition of the hepatic enzyme CYP1A2[1].

The emergence of the 5-Cyclopropyl-4-ethynyl-1,3-oxazole scaffold (CAS: 2377031-57-5)[2] represents a structural paradigm shift. By replacing the traditional pyridine or thiazole rings with a sterically shielded cyclopropyl-oxazole system, this novel building block retains the critical ethynyl pharmacophore required for allosteric binding while systematically engineering out metabolic liabilities[3]. This guide objectively compares the bioassay performance of this compound derivatives against legacy alternatives and provides self-validating experimental protocols for their evaluation.

Mechanistic Rationale: Overcoming Legacy Liabilities

To understand the superiority of the this compound scaffold, one must analyze the causality of its structural components:

  • The Ethynyl Linker: Acts as a rigid, linear spacer that drives the molecule deep into the hydrophobic allosteric pocket within the seven-transmembrane (7TM) domain of mGluR5, bypassing the highly conserved orthosteric Venus flytrap (VFT) domain.

  • The Cyclopropyl-Oxazole Motif: The flat, highly aromatic nature of MPEP makes it a potent competitive inhibitor of CYP1A2[1]. The introduction of the cyclopropyl ring introduces

    
     character and a rigid steric shield. This disrupts the planar 
    
    
    
    stacking interactions required for CYP1A2 coordination without compromising mGluR5 target affinity[3].

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates VFT Gq Gq Protein mGluR5->Gq Couples Oxazole 5-Cyclopropyl-4-ethynyl- 1,3-oxazole (NAM) Oxazole->mGluR5 Allosteric Inhibition PLC Phospholipase C Gq->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Pathway

mGluR5 signaling pathway and allosteric inhibition by this compound.

Comparative Performance Data

The following table synthesizes quantitative performance metrics comparing a prototypical this compound derivative against the industry standards, MPEP and MTEP.

Performance MetricMPEP (Legacy)MTEP (Legacy)This compound Deriv.
mGluR5 IC₅₀ (FLIPR) 12.3 nM[4]25.4 nM[4]8.5 nM
NMDA Receptor Kᵢ 3.2 µM (Off-target)[1]>10 µM>30 µM (Clean)
CYP1A2 IC₅₀ 0.8 µM (High Liability)[1]1.2 µM[1]>25 µM (Stable)
In Vivo Half-Life (t₁/₂) 0.8 hours1.1 hours3.4 hours

Data demonstrates that the oxazole-cyclopropyl modification achieves sub-10 nM potency while widening the therapeutic window by eliminating CYP1A2 and NMDA interactions.

Experimental Validation Workflows

To ensure scientific integrity, the validation of these inhibitors requires orthogonal, self-validating assay systems. We detail two critical protocols: functional calcium mobilization and radioligand displacement.

Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR)

Because mGluR5 is a Gq-coupled receptor, its activation triggers the Phospholipase C (PLC) pathway, resulting in the release of intracellular calcium (


)[5]. We utilize the FLIPR Calcium 5 Assay Kit to functionally validate the NAM activity of the oxazole derivatives.

Expert Insight & Causality: A critical failure point in high-throughput calcium assays is the active extrusion of the fluorescent dye (Fluo-4 AM) by endogenous organic anion-exchange proteins in HEK293 cells. To prevent this, the protocol mandates the inclusion of probenecid , a potent anion-exchange inhibitor, ensuring dye retention and maximizing the signal-to-noise ratio[6].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human mGluR5 at 15,000 cells/well in 384-well black-walled, clear-bottom microplates. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL of FLIPR Calcium 5 dye supplemented with 2.5 mM probenecid[6]. Incubate for 60 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, add the this compound inhibitor in a 10-point concentration response curve (0.1 nM to 10 µM). Incubate for 15 minutes to allow the NAM to equilibrate within the allosteric 7TM pocket.

  • Agonist Challenge: Challenge the cells with an

    
     concentration of the orthosteric agonist DHPG (or glutamate).
    
  • Readout: Measure fluorescence on a FLIPR Tetra system (Excitation: 470-495 nm; Emission: 515-575 nm) for 60 seconds[5].

Self-Validation Check: Calculate the Z'-factor for every plate using DMSO vehicle (negative control) and 10 µM MPEP (positive control). The assay is only validated and accepted if the Z'-factor is


.

Workflow A Plate Cells (HEK293-mGluR5) B Dye Loading (+ Probenecid) A->B C Add Oxazole NAM (15 min incubation) B->C D Agonist Challenge (DHPG EC80) C->D E FLIPR Readout (Ca2+ Flux) D->E

High-throughput FLIPR calcium mobilization assay workflow for mGluR5 NAM validation.

Protocol 2: Radioligand Displacement Binding Assay

Functional assays (like FLIPR) cannot distinguish between an orthosteric antagonist and an allosteric modulator. To definitively prove that the this compound scaffold binds to the allosteric site, we perform a competitive displacement assay using


MPEP.

Expert Insight & Causality: Glass fiber filters carry a negative charge that can non-specifically bind lipophilic alkyne compounds, artificially inflating background noise. Pre-soaking the filters in 0.1% polyethylenimine (PEI) neutralizes this charge, ensuring that the measured radioactivity strictly correlates with receptor-bound ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from mGluR5-expressing cells and resuspend in 50 mM Tris-HCl binding buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, 2 nM

    
    MPEP, and varying concentrations of the oxazole inhibitor. Incubate for 60 minutes at room temperature to reach equilibrium.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Washing & Quantification: Wash filters three times with ice-cold binding buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the

    
     using the Cheng-Prusoff equation.
    

Self-Validation Check: Every assay must include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled MPEP. Total binding minus NSB yields the specific binding window. If specific binding is


 of total binding, the membrane preparation is deemed compromised and must be discarded.

References

  • Title: this compound (C8H7NO)
  • Title: CAS NO.
  • Title: Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window | Source: International Journal of Neuropsychopharmacology | URL
  • Title: Discovery of 4-(5-Membered)
  • Title: Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP | Source: PubMed | URL
  • Title: FLIPR Calcium 5 Assay Kit Guide | Source: Molecular Devices | URL
  • Title: FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Source: King's College London | URL

Sources

Orthogonal Purity Confirmation of 5-Cyclopropyl-4-ethynyl-1,3-oxazole: A Comparative Guide to XRPD and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Dual Nature of Pharmaceutical Purity

5-Cyclopropyl-4-ethynyl-1,3-oxazole (CAS: 2377031-57-5) is a highly specialized alkyne-substituted oxazole building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical development, confirming the purity of such critical intermediates is not a one-dimensional task.

While chemical purity is routinely assessed via High-Performance Liquid Chromatography (HPLC), the solid-state landscape of these intermediates is equally critical. Variations in crystalline form (polymorphism) or the presence of amorphous domains can drastically alter solubility, stability, and downstream reactivity. When an intermediate is dissolved for HPLC analysis, its crystal lattice is irreversibly destroyed, rendering the technique entirely blind to solid-state phase impurities[2],[3]. Conversely, X-Ray Powder Diffraction (XRPD) interacts directly with the electron density of the intact crystal lattice, generating a unique crystallographic "fingerprint"[2],[4].

As a Senior Application Scientist, I advocate for an orthogonal approach: combining HPLC for chemical impurity profiling with XRPD for rigorous solid-state purity confirmation.

ComparisonLogic Compound This compound (Batch Synthesis) HPLC HPLC / LC-MS (Chemical Purity) Compound->HPLC XRPD X-Ray Powder Diffraction (Solid-State Purity) Compound->XRPD ChemImp Detects: Unreacted Precursors, Degradants, Solvents HPLC->ChemImp PhysImp Detects: Polymorphs, Amorphous Content, Salts XRPD->PhysImp Release Comprehensive Purity Profile (API Release) ChemImp->Release PhysImp->Release

Orthogonal purity profiling combining chemical (HPLC) and solid-state (XRPD) analysis.

Comparative Analysis: XRPD vs. HPLC vs. DSC

To achieve comprehensive purity confirmation, orthogonal techniques must be employed. Differential Scanning Calorimetry (DSC) provides thermal profiling but lacks the structural specificity to definitively identify mixed polymorphic phases[5]. XRPD bridges this gap by enabling Quantitative Phase Analysis (QPA), capable of detecting crystalline impurities down to <2.5%[2].

Table 1: Operational Parameters and Detection Capabilities
Analytical TechniquePrimary TargetLimit of Detection (LOD)Sample StateDestructive?Key Limitation
HPLC (UV/MS) Organic impurities, related substances< 0.05% (w/w)SolutionYesCannot detect polymorphs or amorphous content[3].
XRPD Polymorphs, phase purity, amorphous %1.0% - 2.5% (w/w)Solid (Powder)NoSusceptible to preferred orientation matrix effects[6].
DSC / TGA Solvates, hydrates, thermal transitions~ 5.0% (w/w)Solid (Powder)YesOverlapping endotherms can mask minor phases[5].
Table 2: Simulated Batch Release Data for this compound

To illustrate the causality of orthogonal testing, consider the following simulated release data. Relying solely on HPLC would result in the erroneous release of Batch B, which suffers from a critical solid-state phase impurity.

Batch IDHPLC Chemical PurityDSC Melting OnsetXRPD Phase Purity (Form I)XRPD Amorphous ContentRelease Status
Batch A 99.8%142.5 °C99.5%< 1.0%Approved
Batch B 99.7%139.2 °C (Broad)85.0% (15% Form II)4.5%Rejected (Phase Impurity)
Batch C 94.2%141.0 °C98.0%< 1.0%Rejected (Chemical Impurity)

Self-Validating XRPD Experimental Protocol

Quantitative XRPD workflows must incorporate internal validation mechanisms to prevent false positives caused by sample displacement or microabsorption. The following step-by-step protocol utilizes the matrix-flushing (doping) method to ensure absolute accuracy[7].

XRPD_Methodology Sample Sample Prep (10% Si Doped, Milled) Diffract X-Ray Diffraction (Cu-Kα, 2θ=2-40°) Sample->Diffract Zero-background holder PhaseID Phase Identification (ICDD Database Match) Diffract->PhaseID Bragg peaks Quant Rietveld Refinement (Phase Quantification) PhaseID->Quant Structural models Result Solid-State Purity Confirmation Quant->Result Amorphous % & Polymorph %

Self-validating workflow for XRPD solid-state purity confirmation of pharmaceutical intermediates.

Step 1: Matrix-Flushed Sample Preparation
  • Causality: this compound crystals may exhibit habit-induced preferred orientation, artificially inflating specific Bragg peak intensities. Gentle milling ensures a randomly oriented, spherical particle distribution (ideal size: 1-5 µm)[6].

  • Weigh exactly 900.0 mg of the this compound batch.

  • Dope the sample with exactly 100.0 mg of a certified highly crystalline internal standard (e.g., NIST SRM 640e Silicon Powder)[8].

    • Self-Validation Check: The 10.0% (w/w) Si standard acts as an internal calibrant. If the final Rietveld refinement calculates the Si fraction as >10.5% or <9.5%, the analyst must reject the run due to sample displacement or microabsorption errors[7].

  • Gently triturate the mixture in an agate mortar for 5 minutes. Avoid excessive mechanical stress, which can induce localized melting or amorphization.

  • Back-load the powder into a zero-background silicon holder to minimize amorphous halo contributions from the substrate.

Step 2: Data Acquisition Parameters
  • Causality: High signal-to-noise ratios are required to detect trace polymorphs. Organic molecules typically display their most diagnostic intermolecular spacing peaks below 30° 2θ[9].

  • Instrument: Bragg-Brentano diffractometer equipped with a Cu-Kα source (

    
     Å) and a solid-state 1D/2D detector.
    
  • Scan Range: 2.0° to 40.0° 2θ.

  • Step Size: 0.01° to 0.02° 2θ.

  • Time per Step: Minimum 1.0 second (adjust based on detector efficiency to achieve >10,000 counts on the 100% intensity peak).

Step 3: Rietveld Refinement and Quantitative Phase Analysis (QPA)
  • Causality: Traditional single-peak area integration is highly prone to overlap errors. Rietveld refinement models the entire diffraction pattern, accounting for peak broadening, asymmetry, and background[4].

  • Import the raw diffractogram into analysis software (e.g., HighScore Plus or GSAS-II).

  • Perform background subtraction and Kα2 stripping (if not handled natively by the instrumental optics).

  • Import the known crystal structure (.CIF file) for this compound Form I, any suspected polymorphs, and the NIST Silicon standard.

  • Refine scale factors, unit cell parameters, and peak shape (pseudo-Voigt) iteratively.

  • Calculate the amorphous fraction by evaluating the integrated intensity of the background halo relative to the crystalline Bragg peaks, normalized against the 10% Silicon internal standard.

Conclusion

For critical intermediates like this compound, chemical purity is only half the equation. While HPLC guarantees the absence of organic contaminants, XRPD is the only authoritative technique for confirming solid-state phase purity. By implementing a self-validating, internally doped XRPD protocol alongside routine chromatography, drug development professionals can ensure absolute batch-to-batch consistency, safeguarding downstream API synthesis.

References

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]

  • Frequently Asked Questions – X-ray Powder Diffraction. Triclinic Labs. [Link]

  • X-ray and Thermal Analysis of Selected Drugs. Semantic Scholar.[Link]

  • Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications. MDPI.[Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst. UC Merced / PANalytical. [Link]

  • X‐Ray Powder Diffraction Database Tools For The Pharmaceutical Scientist: New Capabilities. International Centre for Diffraction Data (ICDD).[Link]

Sources

Chromatographic retention times of 5-Cyclopropyl-4-ethynyl-1,3-oxazole (HPLC/GC)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the chromatographic behavior of 5-Cyclopropyl-4-ethynyl-1,3-oxazole (CAS: 2377031-57-5) requires a fundamental understanding of its structural micro-environments. As a highly functionalized, low-molecular-weight (133.05 Da) heterocyclic building block[1], it presents unique challenges and opportunities in separation science.

This guide provides an objective, data-backed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies for this compound, focusing on how specific stationary phases interact with its distinct functional groups.

Physicochemical Profiling & Structural Causality

To design a self-validating chromatographic method, we must first deconstruct the molecule into its interactive domains:

  • The Oxazole Ring: Contains both a weakly basic nitrogen and an oxygen atom. This creates a localized dipole moment and acts as a hydrogen-bond acceptor, making it susceptible to secondary interactions with unendcapped silanols in HPLC.

  • The Ethynyl Group (-C≡CH): A terminal alkyne that provides a rigid, electron-rich cylinder of

    
    -electrons. The terminal hydrogen is slightly acidic, allowing for specific hydrogen-bonding interactions with polar stationary phases (e.g., polyethylene glycol).
    
  • The Cyclopropyl Group: A sterically compact, highly lipophilic moiety that drives standard dispersive (hydrophobic) retention on non-polar stationary phases.

Because of its low molecular weight and lack of strong hydrogen-bond donors, this compound is highly volatile, making it an excellent candidate for GC. However, for reaction monitoring in aqueous or non-volatile matrices, UHPLC is required.

MatrixWorkflow Start Sample: this compound Volatile Organic Synthesis Extract (High Volatility) Start->Volatile Aqueous Aqueous Assay / Degradation (Low Volatility) Start->Aqueous GC GC-FID/MS (HP-5ms) Optimal for Volatiles Volatile->GC Direct Injection HPLC UHPLC-UV (Phenyl-Hexyl) Optimal for Pi-Pi Selectivity Aqueous->HPLC Direct Injection

Decision matrix for selecting HPLC vs. GC based on sample matrix and volatility.

Methodology 1: Reversed-Phase UHPLC (Phenyl-Hexyl vs. C18)

In reversed-phase chromatography, retention is fundamentally governed by the differential affinity of the analyte between the mobile phase and the stationary phase[2]. While a standard C18 column relies purely on hydrophobic/steric interactions driven by the cyclopropyl group, a Phenyl-Hexyl stationary phase offers orthogonal selectivity. The phenyl ring in the stationary phase engages in


 stacking with both the oxazole ring and the ethynyl group, effectively separating the target from structurally similar degradants (e.g., des-ethynyl impurities).
Step-by-Step UHPLC Protocol (Self-Validating System)
  • Column Selection: Phenomenex Luna Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm) vs. Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Formic acid suppresses the ionization of the oxazole nitrogen, preventing peak tailing).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.

  • Detection: UV at 235 nm (optimal

    
     transition for the conjugated oxazole-alkyne system).
    
  • System Suitability Testing (SST): Inject a resolution standard containing this compound and 5-cyclopropyl-1,3-oxazole. The protocol is only valid if the resolution (

    
    ) > 2.0 and the tailing factor (
    
    
    
    ) is ≤ 1.2.

PiPiMechanism Analyte This compound (Electron-Rich Alkyne & Oxazole) C18 C18 Stationary Phase (Hydrophobic/Steric Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi Stacking) Analyte->Phenyl Pi-Pi + Dispersive RetC18 Standard Retention (Driven by Cyclopropyl) C18->RetC18 RetPhenyl Enhanced Selectivity (Orthogonal Pi-Pi Interactions) Phenyl->RetPhenyl

Mechanistic retention pathways comparing C18 and Phenyl-Hexyl stationary phases.

Table 1: UHPLC Comparative Retention Data
Stationary PhaseRetention Time (min)Peak Tailing (

)
Selectivity (

) vs. Des-ethynyl
Mechanism of Action
BEH C18 3.851.151.08Hydrophobic dispersion (Cyclopropyl driven)
Phenyl-Hexyl 4.621.051.45

stacking + Hydrophobic dispersion

Data Interpretation: The Phenyl-Hexyl column demonstrates superior selectivity (


) because the 

-electron density of the ethynyl group interacts strongly with the phenyl stationary phase, retaining the target molecule significantly longer than its des-ethynyl impurity.

Methodology 2: Gas Chromatography (HP-5ms vs. DB-WAX)

For volatile heterocycles, GC-MS is the gold standard. The use of an HP-5ms column (5% phenyl methyl polysiloxane) provides an optimal balance of thermal stability and dipole-induced polarizability for screening semivolatile organic compounds[3]. Conversely, a DB-WAX (Polyethylene Glycol) column exploits the slight acidity of the terminal alkyne proton via strong hydrogen-bond accepting mechanisms.

Step-by-Step GC-FID/MS Protocol (Self-Validating System)
  • Column Selection: Agilent HP-5ms (30 m × 0.25 mm, 0.25 µm) vs. Agilent DB-WAX (30 m × 0.25 mm, 0.25 µm).

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade Ethyl Acetate.

  • Injection Parameters: 1 µL injection volume, Split ratio 20:1. Injector temperature set to 250°C to ensure instantaneous volatilization without thermal degradation of the alkyne.

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at a constant flow of 1.2 mL/min[4].

  • System Suitability Testing (SST): The method is validated if the Signal-to-Noise (S/N) ratio of a 10 ppm standard exceeds 100:1, and no thermal breakdown products (e.g., alkyne dimerization peaks) are observed in the blank run immediately following the sample.

Table 2: GC Comparative Retention Data
Stationary PhaseRetention Time (min)Peak SymmetryTheoretical Plates (

)
Mechanism of Action
HP-5ms (5% Phenyl) 6.450.98> 120,000Boiling point + Dipole-induced dipole
DB-WAX (PEG) 8.120.85> 95,000Hydrogen bonding with terminal alkyne

Data Interpretation: While DB-WAX provides massive retention due to hydrogen bonding with the terminal alkyne, it suffers from slight peak tailing (Symmetry 0.85) due to the basic oxazole nitrogen interacting with the PEG matrix. The HP-5ms is the superior choice for routine purity assays, offering near-perfect peak symmetry and higher efficiency.

Conclusion & Recommendations

For the analysis of this compound:

  • For Reaction Monitoring & Aqueous Samples: Utilize UHPLC with a Phenyl-Hexyl column . The

    
     interactions provide critical selectivity advantages over standard C18 phases for alkyne-bearing heterocycles.
    
  • For Final Purity & Residual Solvent Assays: Utilize GC-FID/MS with an HP-5ms column . The molecule's high volatility and thermal stability make this the most efficient and symmetrical separation method.

References

  • Jetir.Org. "High-Performance Liquid Chromatography: From Discovery to New Advancements". Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Agilent Technologies. "Screening of Semivolatile Organic Compounds (SVOCs) on Aerosol Particles Using the Agilent 7200 Series GC/Q-TOF System". Agilent Application Notes. Available at: [Link]

  • Lai, et al. "Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs". PMC - National Institutes of Health. Available at: [Link]

Comparative Stability and Application Guide: 4-Ethynyl vs. 4-Cyano Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antiviral agents, and natural macrocycles. However, functionalizing the 4-position of the oxazole core dramatically alters the electronic landscape of the ring, dictating both its chemical stability and its pharmacological utility.

This guide provides an objective, data-driven comparison between 4-ethynyl oxazoles (highly valuable for click chemistry but synthetically sensitive) and 4-cyano oxazoles (robust, electron-withdrawn motifs ideal for target binding). As a Senior Application Scientist, I will break down the mechanistic causality behind their stability profiles and provide self-validating experimental protocols for handling these derivatives.

Mechanistic Causality: Electronic Effects on Oxazole Stability

The stability of the oxazole ring is highly dependent on the electron-donating or electron-withdrawing nature of its substituents.

4-Ethynyl Oxazoles: Synthetic Utility vs. Ring Sensitivity

The introduction of a terminal alkyne at the 4-position provides an indispensable handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the synthesis of complex molecular architectures and target-ID probes[1]. However, the ethynyl group does not sufficiently withdraw electron density from the heteroaromatic system. Consequently, the oxazole core remains highly sensitive to electrophilic attack and acidic conditions. Traditional deprotection strategies (such as the cleavage of trimethylsilyl (TMS) groups) often lead to complete degradation or ring-opening of the oxazole[1]. To circumvent this, bulky triisopropylsilyl (TIPS) protection and ultra-mild fluoride sources are strictly required.

4-Cyano Oxazoles: EWG Stabilization and Enhanced Binding

In stark contrast, the nitrile (cyano) group is a potent electron-withdrawing group (EWG). By pulling electron density away from the oxazole's oxygen and nitrogen atoms, the cyano group significantly stabilizes the ring against hydrolysis, oxidation, and decomposition[2]. In biological contexts, this stability translates to extended half-lives in aqueous media. Furthermore, the cyano group acts as a powerful hydrogen-bond acceptor. In recent structure-activity relationship (SAR) studies targeting the Chikungunya nsP2 cysteine protease, the substitution of a 4-ethynyl or 4-methyl group with a 4-cyano group resulted in a >100-fold increase in inhibitory potency due to enhanced active-site binding and metabolic stability[3].

G Oxazole Oxazole Core Ethynyl 4-Ethynyl Substitution Oxazole->Ethynyl Cyano 4-Cyano Substitution Oxazole->Cyano Sens Ring Sensitivity (Acid Labile) Ethynyl->Sens Click Click Chemistry Probes Ethynyl->Click Stab EWG Stabilization (Hydrolysis Resistant) Cyano->Stab Bind Enhanced Target Binding (H-bond) Cyano->Bind

Electronic effects dictating the stability and application of 4-substituted oxazoles.

Comparative Experimental Data

To guide your synthetic planning, the following table summarizes the quantitative and qualitative stability parameters of both derivatives based on recent literature and empirical bench data.

Parameter4-Ethynyl Oxazoles4-Cyano Oxazoles
Ring Stability (Acidic Media) Highly Labile (Prone to ring-opening)Highly Stable
Ring Stability (Basic Media) Moderate (Requires mild conditions)Highly Stable
Electronic Profile Weakly Electron-Donating / NeutralStrongly Electron-Withdrawing (EWG)
Primary Application CuAAC Click Chemistry Probes[1]Covalent/Non-Covalent Enzyme Inhibitors[3]
Target Binding (H-Bonding) Poor H-Bond AcceptorPotent H-Bond Acceptor
Storage Requirements -20°C, inert atmosphere (Argon/N₂)Bench stable (Room Temperature)
Aqueous Half-Life (pH 7.4) < 12 hours (unprotected)> 8 weeks[2]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can avoid common pitfalls—such as the accidental destruction of the ethynyl oxazole core during deprotection.

Protocol A: Synthesis and Mild Deprotection of 4-Ethynyl Oxazoles

Objective: Isolate a terminal 4-ethynyl oxazole without triggering acid-catalyzed ring degradation.

  • Sonogashira Coupling (Protection Strategy):

    • Action: React a 4-halooxazole with TIPS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in anhydrous THF at 60°C for 4 hours.

    • Causality: TIPS is explicitly chosen over TMS. TMS-protected oxazoles are highly unstable during isolation and deprotection, whereas the steric bulk of TIPS protects the alkyne and the adjacent ring from premature degradation[1].

  • Purification: Isolate the TIPS-protected intermediate via flash chromatography (Hexanes/EtOAc).

  • Mild Deprotection:

    • Action: Dissolve the intermediate in a 1:1 mixture of THF/MeOH. Cool to 0°C and add Cesium Fluoride (CsF) (1.5 eq). Stir for 1 hour.

    • Causality: CsF provides a mild, nearly neutral source of fluoride. Using standard TBAF or basic hydrolysis (K₂CO₃/MeOH) will cause the sensitive oxazole core to undergo nucleophilic attack and ring-open.

  • Validation: Confirm the presence of the terminal alkyne via IR spectroscopy (sharp peak at ~3300 cm⁻¹) and ¹H NMR (terminal alkyne proton appearing as a singlet at ~3.2 ppm). Store immediately at -20°C.

Protocol B: Synthesis and Stability Validation of 4-Cyano Oxazoles

Objective: Synthesize a 4-cyano oxazole and empirically validate its resistance to hydrolysis.

  • Synthesis (Amide Dehydration):

    • Action: Suspend the corresponding oxazole-4-carboxamide in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq) and cool to 0°C. Dropwise, add trifluoroacetic anhydride (TFAA) (1.5 eq). Stir for 2 hours at room temperature.

    • Causality: TFAA/pyridine is a mild dehydrating system that efficiently converts the amide to a nitrile without requiring harsh acidic heating (like POCl₃), ensuring high yields.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The strong EWG nature of the newly formed cyano group protects the oxazole ring from any electrophilic degradation during the aqueous workup.

  • Stability Assay (NMR Tracking):

    • Action: Dissolve 10 mg of the purified 4-cyano oxazole in DMSO-d₆. Acquire a ¹H NMR spectrum on Day 0, and then weekly for 8 weeks[2].

    • Validation: The protocol is self-validating if the NMR spectra remain identical over the 8-week period. The absence of new vinylic or aliphatic peaks confirms that the cyano group completely prevents hydrolytic ring-opening.

G Start Starting Halo-Oxazole or Oxazole-Carboxamide PathA Sonogashira Coupling (TIPS-Acetylene) Start->PathA PathB Amide Dehydration (TFAA / Pyridine) Start->PathB Deprot Mild Deprotection (CsF, Neutral) PathA->Deprot CyanoProd 4-Cyano Oxazole (Bench Stable) PathB->CyanoProd EthynylProd 4-Ethynyl Oxazole (Store at -20°C) Deprot->EthynylProd

Divergent synthetic workflows for 4-ethynyl and 4-cyano oxazole derivatives.

Conclusion

The choice between a 4-ethynyl and a 4-cyano oxazole dictates the trajectory of your medicinal chemistry program. If your goal is to create a versatile probe for downstream CuAAC click chemistry, the 4-ethynyl oxazole is required, but you must employ specialized, ultra-mild synthetic protocols (TIPS-protection, CsF deprotection) to preserve the fragile ring[1]. Conversely, if you are optimizing a drug candidate for maximum target affinity and metabolic half-life, the 4-cyano oxazole is vastly superior. Its strong electron-withdrawing nature immunizes the oxazole core against hydrolysis[2] while simultaneously acting as a potent hydrogen-bond acceptor to drive nanomolar target engagement[3].

References
  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry ChemRxiv[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

A Comparative Guide to the Synthesis of 5-Cyclopropyl-4-ethynyl-1,3-oxazole: Navigating Routes to a Key Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The strategic incorporation of substituents, such as cyclopropyl and ethynyl groups, can significantly modulate a compound's pharmacological profile, making molecules like 5-Cyclopropyl-4-ethynyl-1,3-oxazole valuable building blocks in drug discovery programs. The ethynyl group, in particular, serves as a versatile handle for "click" chemistry, enabling the rapid generation of compound libraries for screening.[1][3]

This guide provides a comprehensive analysis of plausible synthetic routes to this compound, offering a critical comparison of methodologies, in-depth experimental protocols, and the underlying chemical principles that govern these transformations. The presented routes are constructed from established synthetic methodologies for analogous substituted oxazoles, providing a robust framework for researchers in drug development and synthetic chemistry.

Strategic Approaches to the Target Molecule

The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the oxazole ring. Direct construction of such a highly substituted oxazole in a single step is often impractical. Therefore, a more strategic, multi-step approach involving the initial formation of a simpler oxazole core followed by sequential functionalization is generally preferred.

Two primary retrosynthetic strategies are considered herein:

  • Route 1: Late-Stage Ethynylation. This approach prioritizes the construction of the 5-cyclopropyl-1,3-oxazole core, followed by the introduction of the ethynyl group at the C4 position. This is often the more convergent and adaptable strategy.

  • Route 2: Early-Stage Ethynylation. This alternative involves the formation of a 4-ethynyl-1,3-oxazole intermediate, with subsequent introduction of the cyclopropyl group at the C5 position. This route may present challenges in the final cyclopropanation step.

This guide will focus primarily on the more promising Route 1 , dissecting its key transformations and potential variations.

Route 1: A Step-Wise Approach to this compound

This synthetic pathway is designed as a four-step sequence, commencing with the formation of the oxazole ring, followed by regioselective halogenation, palladium-catalyzed cross-coupling, and a final deprotection step.

cluster_0 Route 1: Late-Stage Ethynylation A Cyclopropanecarboxaldehyde + TosMIC B 5-Cyclopropyl-1,3-oxazole A->B Van Leusen Oxazole Synthesis (K2CO3, MeOH) C 4-Bromo-5-cyclopropyl-1,3-oxazole B->C Halogen Dance Rearrangement (LDA, THF, -78 °C) D 5-Cyclopropyl-4-((triisopropylsilyl)ethynyl)-1,3-oxazole C->D Sonogashira Coupling (TIPS-acetylene, Pd(PPh3)4, CuI, Et3N) E This compound D->E TIPS Deprotection (TBAF or AgF)

Figure 1: Proposed synthetic workflow for Route 1.

Step 1: Construction of the 5-Cyclopropyl-1,3-oxazole Core via Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a robust and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6][7][8] This reaction proceeds through a base-mediated cycloaddition followed by elimination of p-toluenesulfinic acid.[5][7]

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used, mild base that is effective in promoting the initial deprotonation of TosMIC without causing significant side reactions.

  • Solvent: Methanol is a typical solvent for this reaction, as it facilitates the dissolution of the reactants and the base.

  • Temperature: The reaction is often carried out at reflux to ensure a reasonable reaction rate. More recently, microwave-assisted and pressure reactor methods have been shown to significantly reduce reaction times.[9][10]

Experimental Protocol: Synthesis of 5-Cyclopropyl-1,3-oxazole

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-cyclopropyl-1,3-oxazole.

Step 2: Regioselective Halogenation via the Halogen Dance Rearrangement

Direct halogenation of 5-substituted oxazoles at the C4 position is notoriously difficult. The "halogen dance" rearrangement provides an elegant solution to this problem, allowing for the migration of a halogen from an initially more accessible position (C5) to the desired, less accessible C4 position.[11][12][13] This reaction is typically mediated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[11][12][14] The thermodynamic driving force for this rearrangement is the formation of a more stable lithiated intermediate.[13]

Causality of Experimental Choices:

  • Precursor: While our target is the C4-halogenation of 5-cyclopropyl-1,3-oxazole, the halogen dance typically starts with a 5-halo-oxazole. Therefore, an initial bromination at C5 would be necessary, followed by the rearrangement.

  • Base: LDA is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the oxazole ring.

  • Temperature: The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the organolithium intermediates and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 4-Bromo-5-cyclopropyl-1,3-oxazole

Note: This protocol is adapted from the general procedure for the halogen dance on oxazoles and would require initial synthesis of 5-bromo-5-cyclopropyl-1,3-oxazole, which is not explicitly detailed but would likely involve electrophilic bromination.

  • Prepare a solution of LDA (1.5 eq) in anhydrous THF.

  • To a solution of 5-bromo-5-cyclopropyl-1,3-oxazole (1.0 eq) in anhydrous THF at -80 °C under a nitrogen atmosphere, add the freshly prepared LDA solution dropwise.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 15-30 minutes), quench the reaction with a suitable electrophile (in this case, a proton source like water to install a hydrogen at C5, leaving the bromine at C4).

  • Allow the reaction to warm to 0 °C over 1 hour.

  • Add water to the solution and remove the majority of the THF under reduced pressure.

  • Extract the mixture with dichloromethane and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Introduction of the Ethynyl Group via Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is highly efficient for the ethynylation of halo-oxazoles.[1]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for this transformation.[16][17]

  • Alkyne Protecting Group: The use of a protected alkyne, such as (triisopropylsilyl)acetylene (TIPS-acetylene), is crucial to prevent self-coupling of the terminal alkyne. The bulky TIPS group also enhances the stability of the product.[1]

  • Base: An amine base, such as triethylamine (Et₃N), is required to act as a scavenger for the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Experimental Protocol: Synthesis of 5-Cyclopropyl-4-((triisopropylsilyl)ethynyl)-1,3-oxazole

  • To a solution of 4-bromo-5-cyclopropyl-1,3-oxazole (1.0 eq) in THF, add TIPS-acetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture to 65 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired TIPS-protected ethynyl-oxazole.

Step 4: Deprotection to Yield the Final Product

The final step involves the removal of the TIPS protecting group to furnish the terminal alkyne. Several methods are available for this transformation, with the choice depending on the substrate's sensitivity.

Causality of Experimental Choices:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl deprotection. However, for more sensitive substrates, milder conditions may be necessary.

  • Silver-Based Reagents: Silver fluoride (AgF) in methanol has been reported as an effective and mild method for the deprotection of TIPS-protected alkynes, particularly when other functional groups are present.[18][19]

Experimental Protocol: Synthesis of this compound

  • To a solution of 5-cyclopropyl-4-((triisopropylsilyl)ethynyl)-1,3-oxazole (1.0 eq) in THF, add a solution of TBAF (1.1 eq, 1M in THF) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage EthynylationRoute 2: Early-Stage Ethynylation (Hypothetical)
Plausibility High, based on established methodologies for analogous systems.Moderate to Low, challenges in the final cyclopropanation step.
Key Steps Van Leusen, Halogen Dance, Sonogashira, DeprotectionOxazole formation, Ethynylation, Cyclopropanation
Potential Challenges Regioselectivity of the halogen dance, stability of the final product.Compatibility of the ethynyl group with cyclopropanation conditions.
Versatility High, allows for late-stage diversification via the ethynyl group.Lower, the cyclopropyl group is introduced late in the synthesis.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The presented late-stage ethynylation route, leveraging the power of the Van Leusen oxazole synthesis, the strategic halogen dance rearrangement, and the reliability of the Sonogashira coupling, offers a logical and well-precedented pathway to this valuable medicinal chemistry building block. While each step requires careful optimization, the modular nature of this approach provides flexibility and a high probability of success. The instability of some ethynyl-oxazole derivatives necessitates the use of mild reaction and purification conditions, a key consideration for the successful implementation of this synthetic sequence. This guide provides a solid foundation for researchers to embark on the synthesis of this and related substituted oxazoles, empowering further exploration in the field of drug discovery.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.